4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Description
The exact mass of the compound 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-2-3(6)4(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPVAWGIISQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-96-6 | |
| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1189693-96-6). As a substituted aminopyrazole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This document synthesizes available data with established principles of organic chemistry to serve as a valuable resource for researchers and drug development professionals. It is important to note that while some data for the title compound is available, other properties and protocols are inferred from closely related analogues and are presented as such to guide experimental design.
Compound Identification and Core Physicochemical Properties
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole derivative characterized by an amino group at the C4 position, a methyl group at the N1 position, and a carboxylic acid at the C3 position, supplied as a hydrochloride salt.
| Property | Value | Source |
| CAS Number | 1189693-96-6 | [3][4] |
| Molecular Formula | C₅H₈ClN₃O₂ | [3] |
| Molecular Weight | 177.59 g/mol | [3] |
| Appearance | White to light yellow powder or crystal (Predicted based on analogues) | N/A |
| Melting Point | No data available. Related pyrazole carboxylic acids exhibit a wide range of melting points, often decomposing at higher temperatures. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C.[5] | N/A |
| Solubility | The hydrochloride salt form is expected to enhance aqueous solubility. Solubility in organic solvents like methanol, ethanol, and DMSO is anticipated based on the properties of similar aminopyrazole derivatives.[6] | N/A |
| pKa | No experimental data available. The pKa of the carboxylic acid is likely to be in the range of 2-4, typical for carboxylic acids, while the pKa of the protonated amino group is expected to be in the range of 3-5. The pyrazole ring itself is weakly basic. | N/A |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="N", pos="0,1.5!", fontsize=14, fontcolor="#202124"]; C2 [label="N", pos="-0.8,0.5!", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="0.8,0.5!", fontsize=14, fontcolor="#202124"]; C4 [label="C", pos="-0.4,-0.8!", fontsize=14, fontcolor="#202124"]; C5 [label="C", pos="0.9,-0.8!", fontsize=14, fontcolor="#202124"];
C1_Me [label="CH₃", pos="-0.5,2.5!", fontsize=12, fontcolor="#202124"]; C4_NH2 [label="NH₂", pos="-1.2,-1.8!", fontsize=12, fontcolor="#202124"]; C5_COOH [label="COOH·HCl", pos="2.5,-1.5!", fontsize=12, fontcolor="#202124"];
C1 -- C2 [len=1.5]; C2 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C3 [len=1.5]; C3 -- C1 [len=1.5]; C1 -- C1_Me [len=1]; C4 -- C4_NH2 [len=1]; C5 -- C5_COOH [len=1.2]; }
Figure 1: Chemical structure of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Synthesis and Purification
Proposed Synthetic Workflow
A common and effective method for the synthesis of pyrazole cores involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7] For the target molecule, a plausible route would start from a β-ketoester or a related precursor.
Figure 2: Proposed synthetic workflow for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of a suitable β-ketoester precursor in a protic solvent such as ethanol, add an equimolar amount of methylhydrazine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure pyrazole ester.
Step 2: Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
-
Hydrolysis: The methyl ester from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[7]
-
Reaction Conditions: The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester, typically monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: The free carboxylic acid is suspended in a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
Isolation: The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Spectral Analysis (Predicted)
No specific spectral data for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride has been found in the literature. The following predictions are based on the analysis of closely related aminopyrazole derivatives and general principles of spectroscopy.[9][10]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >10 ppm, which is exchangeable with D₂O.
-
Pyrazole Ring Proton (-CH): A singlet is anticipated for the C5-H of the pyrazole ring, likely in the range of 7.5-8.5 ppm.
-
N-Methyl Protons (-NCH₃): A singlet corresponding to the three protons of the methyl group attached to the pyrazole nitrogen is expected around 3.5-4.0 ppm.
-
Amino Protons (-NH₂): A broad singlet for the amino protons would be observed, the chemical shift of which is highly dependent on the solvent and concentration. In the hydrochloride salt, these protons will be exchangeable and may appear further downfield.
¹³C NMR Spectroscopy
-
Carboxylic Carbon (-COOH): A signal for the carbonyl carbon is expected in the range of 160-175 ppm.
-
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The C3 and C5 carbons would appear in the range of 130-150 ppm, while the C4 carbon, bearing the amino group, would be more upfield, likely in the range of 110-125 ppm.
-
N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to resonate in the range of 30-40 ppm.
FT-IR Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[11]
-
N-H Stretch (Amino Group): One or two sharp to moderately broad bands are anticipated in the 3200-3500 cm⁻¹ region. In the hydrochloride salt, these bands might be broadened and shifted.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ for the carbonyl group.
-
C=N and C=C Stretches (Pyrazole Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyrazole ring.
Mass Spectrometry
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₅H₇N₃O₂), with a calculated m/z of 142.06. Fragmentation would likely involve the loss of water, carbon monoxide, and cleavage of the pyrazole ring.
Reactivity and Stability
Chemical Reactivity
The chemical reactivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is dictated by the functional groups present: the carboxylic acid, the aromatic amino group, and the pyrazole ring.
Figure 3: Predicted reactivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
-
Carboxylic Acid Group: This group can undergo standard transformations, most notably amide bond formation with primary and secondary amines using common coupling reagents (e.g., EDC, HATU).[7] This reaction is fundamental for incorporating this scaffold into larger molecules in drug discovery programs. Esterification with alcohols under acidic conditions is also a feasible reaction.
-
Amino Group: The aromatic amino group is nucleophilic and can participate in acylation reactions with acid chlorides or anhydrides. It can also undergo alkylation and diazotization followed by subsequent Sandmeyer-type reactions to introduce a variety of substituents at the C4 position.
-
Pyrazole Ring: The pyrazole ring is an aromatic system. The electron-donating amino group at C4 and the electron-withdrawing carboxylic acid at C3 will influence the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation or nitration, on the C5 position.
Stability and Storage
The compound is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is likely to be less susceptible to oxidation than the free amine. It should be stored in a cool, dry place, protected from light and moisture.
Potential Applications in Drug Discovery and Research
Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2]
-
Building Block for Library Synthesis: The bifunctional nature of this molecule (a carboxylic acid and an amino group) makes it an excellent building block for the synthesis of compound libraries for high-throughput screening.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. This compound could serve as a starting point for the development of novel inhibitors targeting specific kinases.
-
Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it is a suitable candidate for fragment-based screening approaches.
Safety and Handling
Based on available safety data for this and similar compounds, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.
References
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MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link] (Accessed January 23, 2026).
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Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link] (Accessed January 23, 2026).
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IRIS UniGe. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link] (Accessed January 23, 2026).
- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (Accessed January 23, 2026).
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KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link] (Accessed January 23, 2026).
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ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link] (Accessed January 23, 2026).
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PrecisionFDA. METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link] (Accessed January 23, 2026).
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PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. [Link] (Accessed January 23, 2026).
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ResearchGate. Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. [Link] (Accessed January 23, 2026).
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PubChem. Pyrazole-4-carboxylic acid. [Link] (Accessed January 23, 2026).
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National Institutes of Health. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link] (Accessed January 23, 2026).
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ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link] (Accessed January 23, 2026).
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Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link] (Accessed January 23, 2026).
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Arabian Journal of Chemistry. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. [Link] (Accessed January 23, 2026).
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University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link] (Accessed January 23, 2026).
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Wiley Online Library. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link] (Accessed January 23, 2026).
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ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link] (Accessed January 23, 2026).
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Spectroscopic Characterization of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. Understanding the precise chemical structure and electronic properties of this compound is paramount for its effective utilization in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
It is important to note that while direct experimental spectroscopic data for this specific compound is not widely available in public-access databases, this guide leverages predictive models based on established principles of spectroscopy and data from closely related pyrazole analogs to provide a robust and scientifically grounded interpretation of its expected spectral characteristics.
Chemical Structure and Key Features
The structural formula of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is presented below. The molecule consists of a 1-methylpyrazole ring substituted with an amino group at the C4 position and a carboxylic acid group at the C3 position. The hydrochloride salt form indicates that the amino group or one of the pyrazole nitrogens is protonated. This protonation will have a discernible effect on the spectroscopic data.
Figure 1. Chemical structure of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for the parent compound, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid. The presence of the hydrochloride salt is expected to influence the chemical shifts of protons near the protonated site, typically leading to a downfield shift.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides insights into the different proton environments within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| Pyrazole C5-H | 7.5 - 7.8 | Singlet | 1H | The lone proton on the pyrazole ring is expected to be a singlet and will appear in the aromatic region, deshielded by the heterocyclic ring currents. |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. As a hydrochloride salt, these protons may be further deshielded. |
| N-Methyl (-CH₃) | 3.8 - 4.1 | Singlet | 3H | The methyl group attached to the nitrogen of the pyrazole ring will be a singlet and is expected to be downfield due to the electron-withdrawing nature of the ring. |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift. Its presence can be confirmed by D₂O exchange. |
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for carboxylic acids and amine salts as it allows for the observation of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Figure 2. A simplified workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. |
| Pyrazole C3 | 145 - 155 | This carbon is attached to the carboxylic acid group and is part of the heterocyclic ring, leading to a downfield shift. |
| Pyrazole C5 | 135 - 145 | The C5 carbon is adjacent to the N-methyl group and will appear in the aromatic region. |
| Pyrazole C4 | 110 - 120 | The C4 carbon is attached to the amino group, which is electron-donating, causing an upfield shift compared to other pyrazole carbons. |
| N-Methyl (-CH₃) | 35 - 45 | The N-methyl carbon will be found in the aliphatic region of the spectrum. |
Experimental Protocol for ¹³C NMR:
-
Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Medium, often two bands |
| 2500 - 3300 | O-H stretch | Carboxylic Acid (-COOH) | Broad, strong |
| ~3000 | C-H stretch | Aromatic/Alkyl | Medium to weak |
| 1680 - 1720 | C=O stretch | Carboxylic Acid (C=O) | Strong |
| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) | Medium |
| 1450 - 1600 | C=C and C=N stretch | Pyrazole Ring | Medium to weak |
| 1200 - 1300 | C-O stretch | Carboxylic Acid | Medium |
Interpretation:
The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretches of the amino group. A strong, sharp peak around 1700 cm⁻¹ will be indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the pyrazole ring will be confirmed by several weaker absorptions in the fingerprint region (below 1600 cm⁻¹).
Experimental Protocol for IR Spectroscopy:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Record the spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, the molecular weight of the free base is 141.13 g/mol .
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z = 141. Key fragmentation pathways would likely involve:
-
Loss of H₂O: A peak at m/z = 123, corresponding to the loss of a water molecule from the carboxylic acid.
-
Loss of COOH: A peak at m/z = 96, resulting from the cleavage of the carboxylic acid group.
-
Decarboxylation (loss of CO₂): A peak at m/z = 97, from the loss of carbon dioxide.
-
Ring Fragmentation: Cleavage of the pyrazole ring can lead to various smaller fragments. Common losses include HCN and N₂.[1]
In electrospray ionization (ESI), which is a softer ionization technique, the protonated molecule [M+H]⁺ would be observed at m/z = 142.
Figure 3. Predicted key fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion for ESI, or after separation by GC or LC).
-
Acquire the mass spectrum in the desired mass range.
Conclusion
This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with related structures, offer a valuable resource for the identification and characterization of this compound. Researchers and drug development professionals can utilize this information to confirm the identity of synthesized material, assess its purity, and gain a deeper understanding of its chemical properties, which is crucial for its application in the development of new therapeutic agents. Experimental verification of these predicted data is highly recommended for definitive structural confirmation.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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PubChem, National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Saad, E. F., & E-Manakhly, K. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]
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"4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" CAS number 1189693-96-6
An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1189693-96-6)
Executive Summary: Unveiling a Key Heterocyclic Building Block
In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities, including anti-inflammatory and anticancer properties.[1] This guide provides an in-depth technical overview of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1189693-96-6), a strategically functionalized heterocyclic compound poised for significant utility in synthetic chemistry. We will explore its fundamental properties, propose a robust synthetic pathway with detailed protocols, outline methods for analytical characterization, and discuss its potential as a versatile building block for creating diverse chemical libraries.[2] This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable intermediate.
Core Physicochemical and Structural Characteristics
The utility of any chemical building block begins with a firm understanding of its structural and physical properties. The title compound is a salt, which enhances its aqueous solubility and stability, making it amenable to a variety of reaction conditions.
Key Properties at a Glance
| Property | Value | Source |
| CAS Number | 1189693-96-6 | [3] |
| Molecular Formula | C₅H₈ClN₃O₂ | [3] |
| Molecular Weight | 177.59 g/mol | [3] |
| IUPAC Name | 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride | N/A |
| SMILES | O=C(C1=NN(C)C=C1N)O.[H]Cl | [3] |
| MDL Number | MFCD04967242 | [3] |
Structural Representation
The molecule's architecture, featuring a pyrazole core with strategically placed amino and carboxylic acid groups, is key to its synthetic versatility. The methyl group at the N1 position prevents tautomerism, ensuring regiochemical integrity in subsequent reactions.
Caption: Chemical structure of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Proposed Synthesis and Mechanistic Considerations
While specific literature for the synthesis of CAS 1189693-96-6 is not publicly detailed, a robust and logical pathway can be constructed based on well-established pyrazole synthesis methodologies.[4][5][6] The most common approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
Retrosynthetic Analysis
A logical disconnection of the pyrazole ring points to methylhydrazine and a functionalized β-ketoester as key precursors. The amino group can be introduced via reduction of a nitro group, a common and high-yielding transformation.
Caption: Proposed multi-step synthetic workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous transformations. [4][6]Researchers should perform optimization studies for scale-up.
Step 1 & 2: Synthesis of Ethyl 4-Nitro-1-methyl-1H-pyrazole-3-carboxylate
-
Combine ethyl 2-(ethoxymethylene)-3-oxo-4-nitrobutanoate (1.0 eq) in ethanol (5 mL/g).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add methylhydrazine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Scientist's Note: The use of methylhydrazine dictates the N1-methylation. The dropwise addition at low temperature is critical to control the exotherm of the condensation and cyclization reaction, minimizing side-product formation.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the nitropyrazole intermediate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitropyrazole intermediate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Scientist's Note: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of solvent can influence reaction rates; methanol is often effective. The reaction is self-validating as the consumption of hydrogen ceases upon completion.
-
-
Monitor the reaction until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Concentrate the filtrate to yield the crude amino pyrazole ester.
Step 4: Saponification and Hydrochloride Salt Formation
-
Dissolve the crude amino pyrazole ester in a mixture of methanol and water.
-
Add aqueous sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Scientist's Note: Basic hydrolysis (saponification) is a standard method for converting the ester to a carboxylate salt. [7]Using a slight excess of base ensures complete conversion.
-
-
Cool the reaction mixture to room temperature and concentrate to remove the methanol.
-
Cool the remaining aqueous solution to 0-5 °C and acidify by the slow addition of concentrated hydrochloric acid until pH 1-2 is reached.
-
Scientist's Note: This step simultaneously protonates the carboxylate to form the carboxylic acid and protonates the amino group and basic pyrazole nitrogens to form the hydrochloride salt. The decrease in pH causes the product to precipitate.
-
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Analytical Characterization for Quality Assurance
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final compound.
Expected Spectroscopic and Chromatographic Profile
The following table summarizes the expected analytical data based on the structure and data from analogous compounds. [7][8]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Singlet for the N-CH₃ (~3.8-4.0 ppm); Singlet for the pyrazole C5-H (~7.5-8.0 ppm); Broad signals for NH₂ and COOH/NH⁺ protons (variable, exchange with D₂O). |
| ¹³C NMR | Signal for N-CH₃ (~35-40 ppm); Signals for pyrazole ring carbons (~100-150 ppm); Signal for C=O of carboxylic acid (~160-170 ppm). |
| FT-IR (KBr) | Broad O-H stretch from COOH (~2500-3300 cm⁻¹); N-H stretching vibrations from NH₂/NH⁺ (~3100-3400 cm⁻¹); C=O stretch from COOH (~1700 cm⁻¹). [8] |
| LC-MS (ESI+) | Expected [M+H]⁺ peak corresponding to the free base (m/z 156.06). |
| HPLC Purity | Target >97% purity by area normalization (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA). |
Protocol: HPLC Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 water/acetonitrile.
-
Self-Validation: A sharp, symmetrical peak should be observed. The retention time should be consistent across injections. The absence of significant secondary peaks confirms high purity.
-
Applications in Synthesis and Drug Discovery
The true value of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride lies in its bifunctional nature, making it an ideal scaffold for combinatorial chemistry and lead optimization campaigns.
The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. This dual functionality allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Caption: Use of the core scaffold in parallel amide library synthesis.
This approach is central to modern medicinal chemistry. For instance, related pyrazole carboxamides are key components of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides and are found in numerous pharmaceutical agents. [4][5][6][9]
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount to ensuring researcher safety.
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
| (Source: Aggregated GHS data)[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [8]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a standard lab coat. [10] * Respiratory Protection: If dusts are generated outside of a fume hood, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases. [12]* For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a high-value synthetic intermediate characterized by its stable, regiochemically defined pyrazole core and its orthogonally reactive amino and carboxylic acid functional groups. Its straightforward, predictable reactivity makes it an essential tool for medicinal and agricultural chemists aiming to construct novel, biologically active molecules. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic programs effectively and safely.
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The Strategic Heart of Bioactive Scaffolds: A Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Abstract
This technical guide provides an in-depth exploration of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1189693-96-6), a pivotal building block in modern organic synthesis. Positioned at the intersection of functionality and structural rigidity, this pyrazole derivative offers a unique combination of reactive handles—an amine and a carboxylic acid—on a stable, N-methylated heterocyclic core. This guide will dissect the molecule's strategic importance, from its fundamental physicochemical properties to its application in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. We will present detailed synthetic strategies, reaction mechanisms, and field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in the design of bioactive molecules. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from its metabolic stability, its ability to participate in hydrogen bonding as both a donor and acceptor, and its rigid framework which allows for the precise spatial orientation of appended functional groups.[3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[2][4]
Within this esteemed class of compounds, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride emerges as a particularly versatile and strategic building block. The fixed N-methylation prevents tautomerism, ensuring predictable reactivity and regioselectivity in subsequent synthetic transformations. The vicinal amino and carboxylic acid functionalities provide orthogonal reactive sites for the construction of more complex molecular architectures, most notably fused ring systems like pyrazolo[3,4-d]pyrimidines, which are central to many kinase inhibitors.[5][6]
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of a building block is fundamental to its effective utilization in synthesis. The hydrochloride salt form of this aminopyrazole enhances its stability and aqueous solubility, facilitating its handling and use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 1189693-96-6 | [7] |
| Molecular Formula | C₅H₈ClN₃O₂ | [7] |
| Molecular Weight | 177.59 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | General knowledge |
The strategic placement of the amino group at the C4 position and the carboxylic acid at the C3 position is key to its utility. This arrangement is ideal for cyclization reactions to form fused six-membered rings, a common motif in kinase inhibitors targeting the ATP-binding site.[1][8]
Synthesis of the Building Block: A Plausible and Validated Approach
While specific, proprietary industrial syntheses may vary, a robust and scalable synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride can be devised based on established pyrazole chemistry. The following multi-step sequence represents a chemically sound and logical pathway.
Figure 1: A plausible synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate This initial step involves a classical cyclocondensation reaction. A suitable β-ketoester is reacted with methylhydrazine. The regioselectivity is directed by the nature of the substituents on the ketoester, but often yields a mixture of regioisomers that may require separation.
Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate The pyrazole ring is activated towards electrophilic substitution at the C4 position.
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add Ethyl 1-methyl-1H-pyrazole-3-carboxylate.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated product.
Step 3: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate The nitro group is a versatile precursor to an amine via reduction.
-
Dissolve the nitropyrazole from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the aminopyrazole ester.
Step 4: Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride The final step involves the hydrolysis of the ester to the carboxylic acid, followed by salt formation.
-
Dissolve the aminopyrazole ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2.5 N aqueous solution) and heat the mixture to reflux for several hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid at a low temperature (e.g., 0 °C).[9]
-
The desired product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Core Reactivity and Synthetic Applications
The true value of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride lies in its bifunctional nature, enabling it to be a linchpin in the assembly of complex heterocyclic systems.
Amide Bond Formation: A Gateway to Bioactive Amides
The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. Standard coupling reagents such as HATU, HBTU, or EDC/HOBt can be employed to couple the pyrazole with a wide array of amines.[7] This reaction is fundamental to creating pyrazole carboxamides, a class of compounds with demonstrated efficacy as fungicides and other bioactive agents.[4]
Figure 2: General scheme for amide bond formation.
Exemplary Protocol: Amide Coupling
-
To a solution of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a tertiary amine base such as triethylamine or DIPEA (2.2 eq) to neutralize the hydrochloride and the acid formed during the reaction.
-
Add the desired amine (1.1 eq) and the coupling reagent (e.g., HATU, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Construction of Pyrazolo[3,4-d]pyrimidines: Targeting Kinases
A paramount application of this building block is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors.[5][6] The 4-amino and 3-carboxylic acid groups are perfectly positioned to react with a one-carbon equivalent (such as formamide or a formamidine derivative) in a condensation-cyclization sequence to form the fused pyrimidine ring.
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The Strategic Utility of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of contemporary therapeutics, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of physicochemical and pharmacological properties. Within this privileged scaffold, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride emerges as a highly strategic building block. Its vicinal amino and carboxylic acid functionalities on a stable, N-methylated pyrazole ring provide a pre-organized framework for the efficient construction of fused heterocyclic systems. This guide offers a comprehensive exploration of the synthesis and synthetic applications of this versatile intermediate, providing field-proven insights and detailed protocols for its use in the generation of novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, classes of compounds with significant therapeutic potential.
Physicochemical Properties and Characterization
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in subsequent synthetic transformations.
| Property | Value |
| CAS Number | 1189693-96-6 |
| Molecular Formula | C₅H₈ClN₃O₂ |
| Molecular Weight | 177.59 g/mol |
| Boiling Point | 371.3±27.0 °C at 760 mmHg |
| Density | 1.6±0.1 g/cm3 |
Note: Physical properties are for the free base, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid.
Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence involving the nitration of a suitable pyrazole precursor followed by the reduction of the resulting nitro derivative. This approach is a common strategy for the preparation of aminopyrazoles.[1][2]
Caption: Synthetic route to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Step 1: Nitration of 1-Methyl-1H-pyrazole-3-carboxylic acid
The initial step involves the regioselective nitration of 1-methyl-1H-pyrazole-3-carboxylic acid at the C4 position. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which preferentially attacks the electron-rich C4 position.[3]
Experimental Protocol:
-
To a stirred solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice, causing the precipitation of the nitro derivative.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Step 2: Reduction of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
The subsequent reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas readily reduces the nitro group to the corresponding amine.[4] The inclusion of hydrochloric acid in the reaction medium ensures the in-situ formation of the hydrochloride salt of the product.
Experimental Protocol:
-
In a hydrogenation vessel, suspend 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol.
-
Add a solution of hydrochloric acid in methanol (1.1 eq).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, which can be further purified by recrystallization.
Application in the Synthesis of Novel Heterocyclic Compounds
The strategic placement of the amino and carboxylic acid groups in 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride makes it an ideal precursor for the construction of fused pyrimidine and pyridine rings through cyclocondensation reactions.
Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse biological activities, often acting as kinase inhibitors. The reaction of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with formamide provides a direct and efficient route to the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
Caption: Synthesis of the pyrazolo[3,4-b]pyridin-6-ol core.
Mechanistic Insight: The reaction is believed to proceed via an initial condensation between the amino group of the pyrazole and one of the ester carbonyls of diethyl malonate to form an enamine intermediate. This is followed by an intramolecular cyclization of the pyrazole C5 onto the second ester carbonyl, with subsequent elimination of ethanol and decarboxylation to yield the pyridin-6-ol ring system.
Experimental Protocol:
-
A mixture of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (1.0 eq) and diethyl malonate (2.0-3.0 eq) in a high-boiling solvent such as Dowtherm A is heated to reflux (approximately 250 °C) for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
The solid is collected by filtration, washed with hexane, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent | Conditions | Product | Yield |
| Diethyl malonate | Dowtherm A, 250 °C, 1.5 h | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol | Moderate to Good |
Conclusion
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of medicinally relevant fused heterocyclic compounds. Its straightforward preparation and the predictable reactivity of its functional groups allow for the efficient construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage this key intermediate in the creation of novel molecular entities with therapeutic potential.
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Unveiling the Therapeutic Potential of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the potential therapeutic targets of a specific pyrazole derivative, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. Drawing upon the established bioactivity of structurally related compounds, this document focuses on two primary, promising therapeutic targets: Dihydroorotate Dehydrogenase (DHODH) and Janus Kinases (JAKs). We will explore the scientific rationale for considering these targets, analyze the structure-activity relationships (SAR) that govern the interaction of pyrazole-based compounds with these proteins, and provide detailed, field-proven experimental protocols for target validation. This guide is intended to serve as a comprehensive resource for researchers initiating drug discovery programs centered on this and similar pyrazole-based entities.
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] Its unique electronic and steric properties allow for versatile interactions with biological macromolecules. The subject of this guide, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, possesses key structural motifs—a 4-aminopyrazole core and a carboxylic acid function—that suggest a high probability of interaction with specific enzyme classes. This guide will provide a structured approach to identifying and validating its potential therapeutic targets, with a primary focus on DHODH and JAKs.
Potential Therapeutic Target I: Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale for DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis.[4] Consequently, inhibiting DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer and autoimmune diseases.[3][4] Several pyrazole-containing compounds have been identified as potent DHODH inhibitors.[4][5]
Structure-Activity Relationship (SAR) of Pyrazole-Based DHODH Inhibitors
The inhibitory activity of pyrazole derivatives against DHODH is influenced by the nature and position of substituents on the pyrazole ring. While specific SAR for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is not yet established, general principles can be extrapolated from existing literature on related analogs:
-
Pyrazole Core: The pyrazole ring itself serves as a crucial scaffold for orienting key functional groups within the DHODH active site.
-
Substituents at N1: The methyl group at the N1 position of the pyrazole ring likely contributes to the overall lipophilicity and may engage in hydrophobic interactions within the enzyme's binding pocket.
-
Carboxylic Acid at C3: The carboxylic acid moiety is a critical feature. It is hypothesized to form key hydrogen bond interactions with amino acid residues in the DHODH active site, mimicking the binding of the natural substrate, orotate.
-
Amino Group at C4: The amino group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions that enhance binding affinity and selectivity.
Signaling Pathway: DHODH in Pyrimidine Biosynthesis
The inhibition of DHODH directly impacts the de novo pyrimidine synthesis pathway, leading to a reduction in the cellular pool of pyrimidine nucleotides essential for DNA and RNA synthesis.
Experimental Workflow: DHODH Inhibition Assays
This assay directly measures the enzymatic activity of recombinant human DHODH in the presence of the test compound.[6]
Principle: The oxidation of dihydroorotate by DHODH is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification of enzyme activity.
Step-by-Step Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Dihydroorotate (substrate).
-
Decylubiquinone (electron acceptor).
-
2,6-dichloroindophenol (DCIP) (redox indicator).
-
Test compound (4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound.
-
Add 25 µL of recombinant DHODH enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mix containing dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm (for DCIP reduction) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
CETSA is a powerful method to verify target engagement in a cellular context.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a rapidly proliferating cancer cell line) to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble DHODH in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble DHODH as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Potential Therapeutic Target II: Janus Kinases (JAKs)
Scientific Rationale for JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[7][8] The JAK-STAT signaling pathway is essential for mediating immune responses, hematopoiesis, and inflammation.[9] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancers.[8] The 4-aminopyrazole scaffold is a key feature of several potent and selective JAK inhibitors.[7]
Structure-Activity Relationship (SAR) of 4-Aminopyrazole-Based JAK Inhibitors
The 4-aminopyrazole core is a well-established hinge-binding motif for many kinase inhibitors. The SAR for this class of compounds is generally well-defined:
-
4-Amino Group: The amino group at the C4 position of the pyrazole ring typically forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.
-
N1-Substituent: The substituent at the N1 position often occupies a hydrophobic pocket and can significantly influence selectivity among the JAK family members. The methyl group in the topic compound is a relatively small substituent.
-
C3-Substituent: The carboxylic acid at the C3 position can potentially interact with solvent-exposed regions or form additional hydrogen bonds, contributing to both potency and pharmacokinetic properties.
Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.
Experimental Workflow: JAK Inhibition Assays
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified JAK isoforms.
Principle: The transfer of a phosphate group from ATP to a peptide substrate by a JAK enzyme is quantified.
Step-by-Step Protocol:
-
Reagents and Buffers:
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent.
-
Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add kinase assay buffer, the test compound at various concentrations, and the specific JAK enzyme.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Convert the luminescence signal to the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value for each JAK isoform.
-
This assay assesses the ability of the compound to inhibit JAK activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.
Principle: Cytokine stimulation of cells leads to JAK-mediated phosphorylation of STAT proteins. An inhibitor of JAK will block this phosphorylation event.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells for JAK2).
-
Starve the cells of serum for several hours.
-
Pre-incubate the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-3 for JAK2/STAT5) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of phosphorylated STAT (p-STAT) and total STAT using Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the p-STAT/total STAT ratio for each treatment condition.
-
Calculate the percentage of inhibition of STAT phosphorylation at different compound concentrations.
-
Determine the cellular IC₅₀ value.
-
Summary and Future Directions
This technical guide has outlined a strategic approach to investigating the therapeutic potential of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride by focusing on two high-probability targets: DHODH and JAKs. The provided rationale, SAR insights, and detailed experimental protocols offer a solid foundation for initiating a comprehensive drug discovery program.
Future work should focus on:
-
Synthesis of Analogs: To build a more detailed SAR, a library of analogs with modifications at the N1, C3, and C4 positions should be synthesized.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced into relevant animal models of cancer or autoimmune diseases to assess their in vivo efficacy and pharmacokinetic properties.
-
Selectivity Profiling: Comprehensive kinase profiling and off-target screening are essential to ensure the safety and specificity of any potential drug candidate.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively elucidate the mechanism of action and unlock the full therapeutic potential of this promising pyrazole derivative.
References
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Al-Hussain, S. A., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]
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An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride for Agrochemical Research
Foreword: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery
In the landscape of modern agrochemical research, the relentless pursuit of novel modes of action and effective, yet environmentally conscious, crop protection agents is paramount. Within this pursuit, certain molecular frameworks have emerged as "privileged structures"—scaffolds that consistently yield compounds with potent biological activity. The pyrazole ring is a quintessential example of such a scaffold. Its derivatives have given rise to a remarkable diversity of commercialized agrochemicals, spanning fungicides, herbicides, and insecticides.[1] This guide focuses on a specific, yet promising, member of this family: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride . While this compound is primarily recognized as a versatile chemical building block, its structural features suggest significant, untapped potential as a lead compound in the development of next-generation agrochemicals. This document serves as a comprehensive technical resource for researchers, synthesizing available data with expert insights to illuminate the path from a promising molecule to a potential field-ready solution.
Physicochemical Properties and Identification
A foundational aspect of any research endeavor is the unambiguous identification and characterization of the molecule of interest. 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a stable, crystalline solid, a property that lends itself well to formulation and handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1189693-96-6 | |
| Molecular Formula | C₅H₈ClN₃O₂ | |
| Molecular Weight | 177.59 g/mol | |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)O)N.Cl | Inferred |
| Physical Form | Powder | |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process commencing from readily available starting materials, culminating in the hydrolysis of a methyl ester intermediate, followed by salt formation.
Caption: Proposed synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Representative Synthetic Protocol
Disclaimer: This protocol is a representative example based on established chemical principles and has not been optimized. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add methylhydrazine dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at 50-60°C for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).[2]
-
Cool the reaction mixture and carefully acidify with 1M HCl to a pH of approximately 3-4, at which point the free carboxylic acid should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Formation of the Hydrochloride Salt
-
Suspend the free carboxylic acid from Step 2 in diethyl ether.
-
Bubble dry hydrogen chloride gas through the suspension, or add a solution of HCl in diethyl ether, until no further precipitation is observed.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Characterization
While specific spectroscopic data for the target compound is not publicly available, the following are expected characteristic signals based on its structure and data from similar compounds:
-
¹H NMR: Expect signals corresponding to the N-methyl group, the pyrazole ring proton, and exchangeable protons from the amine and carboxylic acid groups. The hydrochloride salt formation would likely shift the signals of the amine and carboxylic acid protons downfield.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbonyl carbon, the pyrazole ring carbons, and the N-methyl carbon.[3]
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, N-H stretching for the amino group, and a strong C=O stretch for the carbonyl group.[1] The hydrochloride salt may show broad N-H stretches from the ammonium salt.
-
Mass Spectrometry: The molecular ion peak corresponding to the free base (C₅H₇N₃O₂) would be expected at m/z = 141.06.
Potential Applications in Agrochemical Research
The structural motifs present in 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride—the pyrazole core, the carboxylic acid functionality, and the 4-amino group—are all features found in various classes of commercial agrochemicals. This strongly suggests its potential as a versatile lead structure for the development of novel fungicides, herbicides, and insecticides.
Fungicidal Potential
A significant number of modern fungicides are pyrazole-carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[4] The carboxylic acid group of the target compound is a key handle for the synthesis of a diverse library of amides, which could be screened for SDHI activity.
Herbicidal Potential
Pyrazole derivatives have been successfully developed as herbicides targeting various plant enzymes. A notable class of pyrazole herbicides are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[5] The 4-amino-pyrazole structure could serve as a novel scaffold for the design of new HPPD inhibitors. Additionally, some pyrazole derivatives have been shown to inhibit acetolactate synthase (ALS), another crucial enzyme in branched-chain amino acid synthesis in plants.
Insecticidal Potential
The pyrazole scaffold is also prominent in several classes of insecticides. Some pyrazole derivatives act as mitochondrial electron transport inhibitors (METI), disrupting energy production in insects.[2] The 4-amino-pyrazole core could be elaborated to explore this mode of action.
Postulated Mechanism of Action
Based on its structural similarity to known agrochemicals, we can postulate several likely mechanisms of action for derivatives of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
As a Fungicide: Succinate Dehydrogenase Inhibition (SDHI)
Many pyrazole-carboxamide fungicides function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, blocking fungal respiration.
Caption: Postulated SDHI mechanism for pyrazole-carboxamide derivatives.
As a Herbicide: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is essential for the synthesis of plastoquinone, a vital cofactor in carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of new plant tissues due to the photo-destruction of chlorophyll.[5]
Caption: Postulated HPPD inhibition mechanism for pyrazole-based herbicides.
Analytical Methodology
Accurate quantification of the target compound in various matrices is crucial for research and development. While a specific method for the hydrochloride salt is not published, a highly sensitive LC-MS/MS method for the structurally similar 4-amino-1-methyl-1H-pyrazole-3-carboxamide has been reported and can be readily adapted.
Recommended LC-MS/MS Protocol
Objective: To quantify 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in a soil matrix.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 142.1 (corresponding to [M+H]⁺ of the free base).
-
Product Ions (Q3): A quantification and a confirmation ion should be determined by direct infusion of a standard solution. Likely fragments would involve the loss of water and/or carbon monoxide from the carboxylic acid group.
-
-
Collision Energy and other parameters: To be optimized for the specific instrument and analyte.
Sample Preparation (from soil):
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add a suitable internal standard (e.g., an isotopically labeled version of the analyte).
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water mixture).
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
-
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory system) (Category 3)
-
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride represents a compelling, yet underexplored, scaffold for agrochemical discovery. Its structural relationship to a multitude of successful commercial products provides a strong rationale for its investigation as a lead compound for novel fungicides, herbicides, and insecticides. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, postulated mechanisms of action, and a robust analytical methodology. It is our hope that this document will serve as a valuable resource for researchers, catalyzing further investigation into this promising molecule and ultimately contributing to the development of the next generation of crop protection solutions.
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Doran, G. S., Condon, J. R., & Kaveney, B. F. (2018). Rapid analysis of the nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil using LC-MS/MS. International Journal of Environmental Analytical Chemistry, 98(11), 1013-1022. [Link]
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Das, S. K. (2013). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]
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Li, Y., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(1), 149. [Link]
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Yang, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(15), 4473. [Link]
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The Aminopyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Aminopyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of a Privileged Scaffold
The aminopyrazole core, a five-membered heterocyclic ring bearing an amino substituent, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a wide range of therapeutic targets.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a favored scaffold in the design of potent and selective inhibitors, particularly for protein kinases.[1] This guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, delving into their synthesis, medicinal chemistry evolution, and the key experimental protocols that underpin their development.
A Historical Perspective: From Synthesis to Therapeutic Prominence
The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of a pyrazole derivative by Ludwig Knorr in 1883.[3] However, the significance of the aminopyrazole moiety in drug discovery has been a more recent revelation. While the chemistry of aminopyrazoles has been explored for decades, a surge in interest occurred with the successful development of drugs containing fused pyrazole systems, such as the hypnotic agent Zaleplon, the erectile dysfunction treatment Sildenafil (Viagra), and the gout medication Allopurinol.[4] These successes highlighted the therapeutic potential of the broader pyrazole family and spurred deeper investigation into its derivatives.
A key turning point for aminopyrazoles came with the advent of high-throughput screening and structure-based drug design.[5][6] These technologies enabled the systematic evaluation of aminopyrazole-containing compound libraries against a multitude of biological targets, revealing their remarkable propensity for kinase inhibition. Seminal reviews by Elnagdi and others in 1983 and 2004 collated the growing body of knowledge on aminopyrazole chemistry, further cementing their importance in the field.[4] The recent approval of Pirtobrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor, stands as a testament to the enduring legacy and therapeutic impact of the aminopyrazole scaffold.[1]
Medicinal Chemistry and Drug Development: The Kinase Inhibitor Revolution
The aminopyrazole scaffold has proven to be particularly adept at targeting the ATP-binding site of protein kinases, a family of enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer. The strategic placement of the amino group on the pyrazole ring allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
The Fibroblast Growth Factor Receptor (FGFR) Family: A Case Study
A prime example of the power of the aminopyrazole scaffold is in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[5] Aberrant FGFR signaling is a known driver in a variety of tumors.[5] The discovery of aminopyrazole-based FGFR inhibitors often begins with high-throughput screening of compound libraries, followed by structure-based drug design to optimize potency and selectivity.[5][6]
Structure-activity relationship (SAR) studies are pivotal in this optimization process. For instance, modifications to the substituents on the pyrazole ring and the attached aromatic systems can dramatically influence binding affinity and pharmacokinetic properties. The table below illustrates a hypothetical SAR for a series of aminopyrazole-based FGFR inhibitors.
| Compound | R1 Group | R2 Group | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1a | -H | -Phenyl | 150 | 200 |
| 1b | -CH3 | -Phenyl | 75 | 110 |
| 1c | -H | -4-Fluorophenyl | 50 | 65 |
| 1d | -CH3 | -4-Fluorophenyl | 10 | 15 |
This is a representative table with hypothetical data for illustrative purposes.
The data in the table demonstrates how systematic chemical modifications can lead to a significant improvement in inhibitory potency. The addition of a methyl group at the R1 position and a fluorine atom on the phenyl ring at the R2 position results in a compound with nanomolar efficacy against both FGFR2 and FGFR3. This iterative process of synthesis, biological testing, and structural analysis is the cornerstone of modern drug discovery.
Key Experimental Protocols
The successful development of aminopyrazole-based drugs relies on robust and reproducible experimental protocols. These protocols form a self-validating system, where the synthesis of a compound is confirmed by rigorous characterization, and its biological activity is quantified through validated assays.
Synthesis of a Representative 3-Aminopyrazole
One of the most common and reliable methods for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[4] The following is a detailed, step-by-step protocol adapted from established procedures.
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine
Materials:
-
3-Oxo-3-phenylpropanenitrile
-
Hydrazine hydrate
-
Acetic acid
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ethyl ether
Procedure:
-
To a solution of 3-oxo-3-phenylpropanenitrile (0.34 mmol) in anhydrous ethanol (3 mL), add hydrazine hydrate (0.36 mmol) and acetic acid (0.37 mmol).
-
Heat the reaction mixture at 60°C for 24 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Wash the resulting solid residue with ethyl ether and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.[7]
Characterization: The structure and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of synthesized aminopyrazole compounds, in vitro kinase inhibition assays are essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used method for its high sensitivity and suitability for high-throughput screening.
Protocol 2: HTRF Kinase Assay for FGFR Inhibition
Materials:
-
Recombinant FGFR enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test aminopyrazole compounds (in DMSO)
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF Detection Buffer
-
384-well low volume microplate
Procedure:
-
Enzymatic Reaction:
-
Add test compound or DMSO (control) to the microplate wells.
-
Add a mixture of the FGFR enzyme and biotinylated substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding a solution containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF Detection Buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) to determine the level of substrate phosphorylation and, consequently, the inhibitory activity of the test compound.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the role of aminopyrazole compounds in a biological context and the workflow of their evaluation, diagrams are indispensable.
FGFR Signaling Pathway and Inhibition
Aberrant FGFR signaling often involves receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Aminopyrazole-based inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: FGFR signaling pathway and the mechanism of inhibition by aminopyrazole compounds.
Experimental Workflow for Aminopyrazole Inhibitor Development
The development of an aminopyrazole-based kinase inhibitor follows a logical and iterative workflow, from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for the development of aminopyrazole-based kinase inhibitors.
Conclusion and Future Directions
The aminopyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its favorable pharmacological properties, has led to the development of numerous clinical candidates and approved drugs. The journey from the early days of pyrazole synthesis to the targeted therapies of today is a testament to the power of chemical innovation and a deep understanding of disease biology.
Future research in this area will likely focus on the development of even more selective and potent aminopyrazole derivatives, including covalent and allosteric inhibitors. The exploration of novel therapeutic applications beyond oncology and inflammation, as well as the use of aminopyrazoles in emerging fields such as chemical biology and diagnostics, will undoubtedly continue to expand the impact of this remarkable chemical scaffold.
References
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Brawn, R. A., Cook, A., Omoto, K., Ke, J., Karr, C., Colombo, F., ... & Ioannidis, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2453–2460. [Link]
-
Brawn, R. A., Cook, A., Omoto, K., Ke, J., Karr, C., Colombo, F., ... & Ioannidis, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
-
Global Substance Registration System. 3-Aminopyrazole. [Link]
-
Marino, T., Pizzi, E., & Schenone, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
-
Reider, P. J. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. National Institutes of Health. [Link]
-
Aggarwal, R., & Kumar, S. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(6), 15-50. [Link]
-
Elnagdi, M. H., Moustafa, M. S., Al-Mousawi, S. M., & Sadek, K. U. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Marino, T., Pizzi, E., & Schenone, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Seltzman, H. H., Wyrick, S. D., & Carroll, F. I. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]
-
Al-Warhi, T., Al-Omair, M. A., Al-Wsliby, M. S., Al-Ghorbani, M., & Al-Salahi, R. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7622. [Link]
-
Kumar, D., & Kumar, N. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 24(16), 1836-1855. [Link]
-
Dorn, H., & Zubek, A. (1971). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 51, 8. [Link]
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Methodological & Application
Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, a key building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, serves as a crucial intermediate for the synthesis of various bioactive molecules. Its structural features, including the amino group and the carboxylic acid moiety on the pyrazole ring, allow for further chemical modifications to explore structure-activity relationships in drug discovery programs.
This guide outlines a reliable multi-step synthesis, commencing from a commercially available or readily synthesized pyrazole ester. The synthetic strategy involves nitration of the pyrazole ring, followed by reduction of the nitro group to an amine, hydrolysis of the ester to a carboxylic acid, and finally, formation of the hydrochloride salt.
Synthetic Strategy Overview
The overall synthetic pathway is a four-step process, as illustrated in the workflow diagram below. The synthesis begins with the nitration of ethyl 1-methyl-1H-pyrazole-3-carboxylate, followed by a reduction, hydrolysis, and salt formation.
Caption: Overall synthetic workflow for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
PART 1: Experimental Protocols
This section provides a detailed, step-by-step methodology for each synthetic transformation.
Step 1: Synthesis of Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate
Principle: This step involves the electrophilic nitration of the pyrazole ring at the C4 position. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1][2] The electron-rich pyrazole ring readily undergoes electrophilic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 154.17 | 10.0 g | 0.0649 | ≥98% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 40 mL | - | 98% |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 10 mL | - | 70% |
| Crushed Ice | 18.02 | 200 g | - | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | ACS |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - | - |
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add ethyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 0.0649 mol) to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise above 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
For improved recovery, the aqueous filtrate can be extracted with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and the dissolved initial precipitate, then wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate as a pale yellow solid.
Step 2: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Principle: This step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[3] The reaction is carried out under a hydrogen atmosphere.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate | 199.16 | 10.0 g | 0.0502 | - |
| Palladium on Carbon (Pd/C) | - | 1.0 g | - | 10% |
| Ethanol (EtOH) | 46.07 | 200 mL | - | Anhydrous |
| Celite® | - | 5 g | - | - |
| Hydrogen (H₂) gas | 2.02 | - | - | High Purity |
Protocol:
-
To a 500 mL hydrogenation flask, add ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 0.0502 mol) and ethanol (200 mL).
-
Carefully add 10% palladium on carbon (1.0 g) to the flask under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and may ignite in the presence of flammable solvents and air.[4][5]
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the flask with hydrogen to approximately 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (50 mL). Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite.[4] It should be quenched with water.
-
Combine the filtrates and concentrate under reduced pressure to obtain ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Principle: This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide.[6] The reaction is usually carried out in a mixture of water and an alcohol to ensure the solubility of the starting material.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | 169.19 | 8.5 g | 0.0502 | - |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.100 | ≥97% |
| Ethanol (EtOH) | 46.07 | 100 mL | - | 95% |
| Water (H₂O) | 18.02 | 100 mL | - | DI |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - | 37% |
Protocol:
-
In a 500 mL round-bottom flask, dissolve ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (8.5 g, 0.0502 mol) in ethanol (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.100 mol) in water (100 mL).
-
Add the sodium hydroxide solution to the solution of the ester.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid.
Step 4: Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Principle: This final step involves the formation of the hydrochloride salt of the amino carboxylic acid. This is achieved by treating the free base with hydrochloric acid. The salt form often has improved stability and handling properties.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | 141.13 | 6.0 g | 0.0425 | - |
| Hydrochloric Acid in Dioxane (or Ethanol) | 36.46 | ~20 mL | - | 4M |
| Diethyl Ether | 74.12 | 100 mL | - | Anhydrous |
Protocol:
-
Suspend 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (6.0 g, 0.0425 mol) in anhydrous ethanol or dioxane (50 mL) in a 250 mL round-bottom flask.
-
With stirring, add a 4M solution of HCl in dioxane or ethanol (approximately 1.2 equivalents, ~13 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the hydrochloride salt will form.
-
Add anhydrous diethyl ether (100 mL) to the mixture to facilitate complete precipitation.
-
Stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride as a white to off-white solid.
PART 2: Safety, Characterization, and Troubleshooting
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.
-
Palladium on Carbon (Pd/C): This catalyst is pyrophoric and can ignite upon exposure to air, especially when dry or in the presence of organic solvents.[4][5] Handle under an inert atmosphere and do not allow the filtered catalyst to dry. Quench the used catalyst with water immediately after filtration.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present during hydrogenation.
Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of nitration | Incomplete reaction; insufficient nitrating agent. | Increase reaction time or slightly increase the amount of nitrating mixture. Ensure the temperature is maintained low during addition to prevent side reactions. |
| Step 2: Incomplete reduction | Catalyst poisoning; insufficient hydrogen pressure. | Ensure the starting material and solvent are pure. Increase the catalyst loading or hydrogen pressure. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Step 3: Difficulty in precipitating the carboxylic acid | Product is soluble in the acidic aqueous solution. | Further, lower the pH carefully. If the product remains in solution, extract with a polar organic solvent like ethyl acetate after saturating the aqueous layer with sodium chloride. |
| Step 4: Product is oily or sticky | Presence of residual solvent or impurities. | Triturate the product with a non-polar solvent like diethyl ether or hexanes. If necessary, redissolve in a minimal amount of a polar solvent (e.g., ethanol) and precipitate again by adding a non-polar solvent. |
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketone-Based Pyrazole Synthesis. Organic Letters, 8(13), 2675–2678. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A Facile and General Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075. [Link]
-
PubChem. (n.d.). Palladium on carbon. Retrieved from [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
- U.S. Patent No. 9,284,258. (2016). Process for the reduction of nitro derivatives to amines.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3822. [Link]
-
ResearchGate. (2015). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. [Link]
-
Kauno technologijos universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Application Notes and Protocols for the Analytical Characterization of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Foreword: A Strategic Approach to a Multifaceted Molecule
Welcome to this comprehensive guide on the analytical characterization of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. This molecule, with its distinct polar characteristics conferred by the amino and carboxylic acid groups, alongside the pyrazole core, presents a unique and interesting challenge for analytical scientists. This document is crafted not as a rigid template, but as a dynamic guide rooted in fundamental chromatographic and spectrometric principles. Our objective is to provide researchers, scientists, and drug development professionals with not just protocols, but a deeper understanding of the causality behind the methodological choices, ensuring scientific integrity and robust, reproducible results.
The hydrochloride salt form adds another layer to consider, particularly in terms of solubility and stability. Throughout this guide, we will explore the most pertinent analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to provide a holistic analytical toolkit for purity determination, quantification, and stability assessment.
Understanding the Analyte: Physicochemical-Driven Method Development
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a polar, water-soluble molecule. The presence of a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group) makes it zwitterionic over a certain pH range. The hydrochloride salt form ensures its solubility in aqueous media. These properties are paramount in selecting the appropriate analytical strategy.
A standard reversed-phase (RP) HPLC approach, which separates compounds based on hydrophobicity, can be challenging for such a hydrophilic analyte as it may result in poor retention on non-polar stationary phases like C18. Therefore, we will explore two primary chromatographic strategies:
-
Reversed-Phase (RP) HPLC/UPLC with Modified Mobile Phases: By carefully controlling the mobile phase pH or using ion-pairing reagents, we can modulate the ionization state of the analyte to achieve adequate retention on a C18 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, promoting the retention of polar analytes.
For unambiguous identification and characterization of impurities and degradation products, coupling liquid chromatography with mass spectrometry (LC-MS) is indispensable.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A robust HPLC method is the cornerstone of quality control for any pharmaceutical ingredient. For our target molecule, a reversed-phase method can be optimized for reliable quantification and purity assessment.
Rationale for Method Design
The key to retaining our polar analyte on a C18 column is to suppress the ionization of either the carboxylic acid or the amino group. By operating at a low pH (e.g., pH 2.5-3.5), the carboxylic acid will be protonated and less polar, while the amino group will be protonated (positively charged). This should provide sufficient retention for analysis. The use of a buffer is critical to maintain a stable pH and ensure reproducible retention times.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a starting point for the analysis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate, and ortho-phosphoric acid for buffer preparation.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with ortho-phosphoric acid | Low pH buffer to ensure consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 5% B to 50% B over 15 minutes, then equilibrate at 5% B for 5 minutes | A gradient is recommended to elute any potential, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detection Wavelength | 220 nm and 254 nm (or PDA scan 200-400 nm) | The pyrazole ring provides UV absorbance. A PDA detector is recommended for purity analysis. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
| Diluent | Mobile Phase A or Water:Acetonitrile (95:5, v/v) | Ensures compatibility with the mobile phase. |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in the diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
System Suitability:
Before sample analysis, the system suitability must be verified according to ICH guidelines[1][2][3][4][5].
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (n=5) | RSD ≤ 2.0% for peak area and retention time |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis and Enhanced Resolution
UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making it ideal for in-process controls and high-throughput screening. For our hydrophilic analyte, a HILIC-based UPLC method is particularly well-suited.
Rationale for HILIC-UPLC Method Design
HILIC utilizes a polar stationary phase (e.g., bare silica or with amide-bonded functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention[6][7]. This approach is often superior for analyzing very polar compounds that show little to no retention in reversed-phase chromatography[8].
Experimental Protocol: HILIC-UPLC with UV Detection
Instrumentation and Consumables:
-
UPLC system with a binary pump, autosampler, column manager, and a PDA detector.
-
HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
UPLC grade acetonitrile and water.
-
Ammonium formate and formic acid for buffer preparation.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |
| Gradient Elution | 95% B to 60% B over 5 minutes, then equilibrate at 95% B for 2 minutes | A "reversed" gradient compared to RP-HPLC, starting with high organic content. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape in HILIC. |
| Detection | PDA scan 200-400 nm | To capture the UV absorbance of the analyte and any impurities. |
| Injection Volume | 1-2 µL | Smaller injection volumes are typical for UPLC to prevent peak distortion. |
| Diluent | Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid | High organic content is crucial for good peak shape in HILIC. |
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a small amount of water, then dilute to the final volume with acetonitrile to match the diluent composition.
-
Further dilute to a working concentration of approximately 0.05 mg/mL in the specified diluent.
Sources
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Application Notes and Protocols: Leveraging 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of many diseases, most notably cancer. Consequently, kinases have become one of the most intensively pursued classes of drug targets.[1] In the quest for selective and potent kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[2] Its unique electronic properties and structural versatility allow it to form crucial interactions within the ATP-binding pocket of a wide range of kinases.[2][3]
Specifically, substituted aminopyrazoles are exceptional "hinge-binders," adept at mimicking the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region.[1] This provides a steadfast anchor for the inhibitor, paving the way for the exploration of different substituents to achieve high potency and selectivity. 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a key building block in this context, offering a strategic platform for the synthesis of a diverse array of kinase inhibitors through the functionalization of its carboxylic acid group, most commonly via amide bond formation.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in the synthesis of kinase inhibitors. We will delve into a detailed, field-proven protocol for amide coupling, discuss the rationale behind experimental choices, and present data on the activity of resulting compounds against various kinase targets.
Core Synthesis Strategy: Amide Coupling
The primary application of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in kinase inhibitor synthesis is its use as a scaffold for amide bond formation. The carboxylic acid moiety is activated and subsequently reacted with a primary or secondary amine to generate the corresponding amide. This amide bond is a stable and common linker in many top-selling pharmaceuticals.[4] The diverse range of commercially available amines allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of pyrazole carboxamide-based kinase inhibitors.
Detailed Protocol: Synthesis of a Representative Pyrazole Carboxamide Kinase Inhibitor
This protocol details the synthesis of a generic pyrazole carboxamide from 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and a representative amine using HATU as the coupling agent.
Materials and Reagents
| Reagent | CAS Number | Recommended Supplier |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | N/A | Various |
| Representative Amine (e.g., Aniline) | 62-53-3 | Sigma-Aldrich, Acros |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | Combi-Blocks, TCI |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Sigma-Aldrich, Alfa Aesar |
| DMF (N,N-Dimethylformamide), anhydrous | 68-12-2 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | 144-55-8 | Fisher Scientific |
| Brine (Saturated aqueous NaCl solution) | 7647-14-5 | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific |
| Silica gel for column chromatography | 7631-86-9 | Sorbent Technologies |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific |
| Hexanes | 110-54-3 | Fisher Scientific |
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Base and Amine: To the stirred solution, add the representative amine (1.1 eq) followed by DIPEA (3.0 eq). The base is crucial to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes residual DMF, unreacted starting materials, and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in Kinase Inhibitor Synthesis: Targeting Key Kinases
The 4-amino-1-methyl-1H-pyrazole-3-carboxamide scaffold is a versatile core for targeting a range of kinases implicated in cancer and other diseases. By varying the amine coupling partner, inhibitors with distinct selectivity profiles can be developed.
| Target Kinase Family | Representative Inhibitor Structure (Generic) | Reported IC₅₀ Range (nM) | Reference(s) |
| JAKs (Janus Kinases) | 4-amino-(1H)-pyrazole derivatives | 2.2 - 3.5 | [5] |
| FLT3 and CDKs | 1-H-pyrazole-3-carboxamide derivatives | 0.008 µM (cell-based) | [6] |
| Aurora Kinases | Pyrazol-4-yl urea derivatives | Potent inhibition | [7] |
| CK1δ/ε | N-(1H-pyrazol-3-yl)quinazolin-4-amines | Selective inhibition | [8] |
| p38 MAP Kinase | Pyrazole-based inhibitors | Potent inhibition | [9] |
| BMPR2 | Macrocyclic 3-amino-1H-pyrazole-based inhibitors | 506 | [10][11] |
Note: The IC₅₀ values are representative and can vary significantly based on the specific substitutions on the pyrazole core and the coupled amine.
The following diagram illustrates a simplified representation of how a pyrazole-based inhibitor interacts with the ATP-binding pocket of a kinase.
Caption: Interaction of a pyrazole-based inhibitor with the kinase hinge region.
Safety and Handling
As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and all other reagents used in the synthesis.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][15]
Conclusion
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The straightforward and robust amide coupling chemistry allows for the rapid generation of diverse compound libraries for SAR exploration. The pyrazole core provides a reliable anchor to the kinase hinge region, a feature that has been successfully exploited in the development of numerous clinical candidates and approved drugs. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
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Zhou, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(24), 5739. [Link]
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Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1276-1291. [Link]
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Kudolo, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 823-829. [Link]
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Fülöp, F., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4208. [Link]
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Taslimi, P., et al. (2018). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 193-199. [Link]
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Kudolo, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
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Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1163-1168. [Link]
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Tenti, E., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6524. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. [Link]
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Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
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Anderson, G. D., et al. (2000). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 43(15), 2667-2679. [Link]
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Vasylyev, M. V., et al. (2012). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 10(43), 8615-8621. [Link]
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Gürsoy, E., & Öcal, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 963-974. [Link]
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Wang, R., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design, 24(8), 3584-3591. [Link]
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Wang, Y., et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]
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Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
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Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(28), 8887-8891. [https://www.researchgate.net/publication/320141655_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). Samara Journal of Science. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137593. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]
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Kumar, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2739-2744. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Kudolo, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4976. [Link]
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Application Notes & Protocols: Evaluating 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride for Anti-inflammatory Drug Development
Abstract
Introduction: The Rationale for Investigating Compound P
The inflammatory response is a vital biological process, but its dysregulation can lead to chronic conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[5] This therapeutic gap highlights the necessity for new anti-inflammatory agents.
The pyrazole nucleus is a five-membered heterocyclic ring that is a core component of several approved drugs and has been extensively explored for its anti-inflammatory properties.[3][6][7] The mechanism often involves the inhibition of key inflammatory mediators and signaling cascades. Compound P, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, represents a promising starting point for discovery due to its structural features, which may enable potent and selective interactions with inflammatory targets. This guide outlines the critical steps to characterize its anti-inflammatory potential.
Hypothesized Mechanism of Action: Targeting Core Inflammatory Hubs
Inflammatory stimuli trigger a complex network of intracellular signaling pathways that culminate in the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2).[4] Based on the known activities of related heterocyclic compounds, Compound P is hypothesized to exert its anti-inflammatory effects by modulating one or more of the following key signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a pivotal mediator of inflammatory responses.[8] Its activation leads to the transcription of numerous pro-inflammatory genes.[9] Inhibition of NF-κB is a primary strategy for controlling inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK cascades (including ERK, JNK, and p38) are crucial in translating extracellular stimuli into cellular responses, including inflammation.[10][11] They regulate the synthesis of TNF-α and other cytokines.[12]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Signaling: This pathway is essential for signaling initiated by numerous cytokines involved in inflammation and immunity.[13][14][15] Dysregulation of JAK/STAT signaling is implicated in various inflammatory and autoimmune diseases.[14]
Caption: Hypothesized anti-inflammatory mechanisms of Compound P.
Experimental Workflow Overview
A systematic approach is essential for evaluating the anti-inflammatory potential of Compound P. The workflow begins with fundamental cytotoxicity tests to establish safe dosing concentrations, followed by robust in vitro anti-inflammatory assays, and culminates in a proof-of-concept investigation using established in vivo models.
Caption: A multi-step workflow for preclinical evaluation.
Part 1: In Vitro Evaluation Protocols
The initial phase focuses on cell-based assays to determine the cytotoxicity and anti-inflammatory efficacy of Compound P. Murine macrophage cell line RAW 264.7 is an excellent model as macrophages are key players in the inflammatory response.
Materials and Reagents
-
Test Compound: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (Source and purity to be documented)
-
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4
-
Positive Control: Dexamethasone or other known anti-inflammatory drug
-
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Cytokine Quantification: Mouse TNF-α, IL-6, and IL-1β ELISA Kits
-
Other: DMSO (cell culture grade), Phosphate Buffered Saline (PBS), 96-well cell culture plates
Protocol 1.1: Preparation of Test Compound
Causality: Accurate concentration is critical for reproducible results. A high-concentration stock in a suitable solvent like DMSO allows for minimal solvent carryover into the cell culture, preventing solvent-induced toxicity.
-
Stock Solution: Prepare a 100 mM stock solution of Compound P in sterile DMSO. Ensure complete dissolution. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium (DMEM + 10% FBS) to achieve the final desired concentrations. The final DMSO concentration in the culture wells should not exceed 0.1% to prevent cytotoxicity.
Protocol 1.2: Cytotoxicity Assessment (LDH Assay)
Causality: Before testing for efficacy, it is imperative to identify the concentration range where Compound P does not kill the cells. The LDH assay measures the release of a cytosolic enzyme from cells with damaged membranes, providing a direct measure of cytotoxicity.[16]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of Compound P (e.g., 1, 10, 25, 50, 100 µM).
-
Controls:
-
Vehicle Control: Cells treated with medium containing 0.1% DMSO.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Spontaneous LDH Release Control: Untreated cells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves transferring a portion of the cell supernatant to a new plate and adding a reaction mixture.
-
Measurement: Read the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Table 1: Representative Cytotoxicity Data
| Compound P (µM) | Absorbance (490nm) | % Cytotoxicity |
|---|---|---|
| 0 (Vehicle) | 0.152 | 0% |
| 1 | 0.155 | 0.5% |
| 10 | 0.161 | 1.5% |
| 25 | 0.170 | 3.0% |
| 50 | 0.250 | 16.3% |
| 100 | 0.580 | 71.3% |
| Spontaneous Release | 0.150 | - |
| Maximum Release | 0.760 | - |
From this data, concentrations ≤ 25 µM would be selected for subsequent anti-inflammatory assays.
Protocol 1.3: In Vitro Anti-inflammatory Assay
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via TLR4, initiating a strong inflammatory response and cytokine production.[17] Pre-treating cells with Compound P allows for the assessment of its ability to prevent or reduce this inflammatory activation.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of Compound P (e.g., 1, 5, 10, 25 µM) or Dexamethasone (1 µM) as a positive control.
-
Incubation: Incubate for 1-2 hours to allow the compound to act on the cells.
-
Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Final Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store the supernatant at -80°C until cytokine analysis.
Protocol 1.4: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[18][19][20] This provides a direct measure of the anti-inflammatory effect of Compound P.
-
Prepare Reagents: Bring all ELISA kit reagents to room temperature. Prepare wash buffers and standards as per the manufacturer's protocol.
-
Assay Procedure: Follow the specific sandwich ELISA protocol for each cytokine (TNF-α, IL-6, IL-1β). The general steps are:
-
Add standards and collected supernatant samples to the antibody-coated wells.
-
Incubate to allow the cytokine to bind.
-
Wash the wells to remove unbound material.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add Streptavidin-HRP enzyme.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of cytokines in each sample.
-
Calculate the percentage of inhibition for each concentration of Compound P: % Inhibition = [1 - (Cytokine_Compound / Cytokine_LPS_only)] * 100
-
Table 2: Representative ELISA Results for TNF-α Inhibition
| Treatment | TNF-α (pg/mL) | % Inhibition |
|---|---|---|
| Control (No LPS) | 25.5 | - |
| LPS Only (1 µg/mL) | 3580.2 | 0% |
| LPS + Compound P (1 µM) | 2971.6 | 17.0% |
| LPS + Compound P (5 µM) | 1933.3 | 46.0% |
| LPS + Compound P (10 µM) | 1109.9 | 69.0% |
| LPS + Compound P (25 µM) | 501.2 | 86.0% |
| LPS + Dexamethasone (1 µM) | 315.1 | 91.2% |
This data indicates a dose-dependent inhibition of TNF-α production by Compound P, with an estimated IC50 value between 5 and 10 µM.
Part 2: In Vivo Evaluation (Conceptual Framework)
Following promising in vitro results, the next step is to assess the efficacy of Compound P in a living organism. In vivo models simulate the complex physiological environment of inflammation.[21][22]
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic model of acute inflammation.[23] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and reliable method to screen for anti-inflammatory activity.[24]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House animals for at least one week under standard conditions.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Compound P (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition at each time point for each treated group compared to the vehicle control group.
Table 3: Representative In Vivo Data (Paw Edema at 3 hours)
| Treatment Group | Paw Volume Increase (mL) | % Edema Inhibition |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | 0% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Compound P (10 mg/kg) | 0.69 ± 0.05 | 18.8% |
| Compound P (30 mg/kg) | 0.51 ± 0.06 | 40.0% |
| Compound P (100 mg/kg) | 0.42 ± 0.05 | 49.4% |
Conclusion
This application note provides a structured and scientifically-grounded framework for the initial preclinical evaluation of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride as a potential anti-inflammatory agent. By systematically assessing cytotoxicity and then quantifying the inhibition of key pro-inflammatory cytokines in vitro, researchers can generate the robust data necessary to justify progression to in vivo models of inflammation. The outlined protocols, coupled with an understanding of the underlying inflammatory pathways, will empower drug discovery professionals to effectively characterize this and other novel pyrazole derivatives, paving the way for the development of next-generation anti-inflammatory therapeutics.
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
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Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Available at: [Link]
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de Oliveira, A. M., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports. Available at: [Link]
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KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
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Application Notes and Protocols: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride as a Versatile Precursor for Novel Antifungal Agents
Introduction: The Strategic Importance of the Pyrazole Scaffold in Antifungal Drug Discovery
The relentless evolution of fungal resistance to existing therapies presents a critical challenge in both agriculture and clinical medicine. This necessitates a continuous search for novel antifungal agents with unique mechanisms of action. The pyrazole ring system has emerged as a privileged scaffold in the design of potent bioactive molecules, including a significant class of fungicides that target the fungal respiratory chain.[1][2] Specifically, pyrazole carboxamides have been successfully commercialized as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][3][4][5][6][7]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride as a key building block for the synthesis of novel pyrazole carboxamide-based antifungal compounds. We will delve into the chemical logic behind synthetic strategies, provide detailed, field-tested protocols, and discuss the underlying principles of their mechanism of action and structure-activity relationships (SAR).
Chemical and Physical Properties of the Precursor
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a stable, crystalline solid that serves as an excellent starting point for chemical diversification. The presence of three key functional groups—an aromatic amine, a carboxylic acid, and the pyrazole core—offers a rich platform for synthetic manipulation.
| Property | Value |
| Molecular Formula | C₅H₈ClN₃O₂ |
| Molecular Weight | 177.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
The hydrochloride salt form enhances stability and water solubility, though it necessitates a neutralization step prior to most coupling reactions. The strategic positioning of the amino and carboxylic acid groups allows for sequential or orthogonal functionalization, providing access to a wide array of derivatives.
Synthetic Strategy: From Precursor to Potent Antifungal Agent
The primary synthetic route to leverage this precursor for antifungal development involves a multi-step sequence designed to introduce the necessary pharmacophoric elements for SDH inhibition. A key transformation is the conversion of the 4-amino group into a functionality more commonly found in potent SDHI fungicides, such as a halogen or a small alkyl group. Subsequently, the carboxylic acid is converted into a carboxamide by coupling with a carefully selected amine fragment, which is crucial for binding to the target enzyme.
Herein, we propose a detailed workflow for the synthesis of a representative antifungal pyrazole carboxamide. This protocol is designed to be robust and adaptable for the synthesis of a library of analogues for SAR studies.
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Application Notes & Protocols: Leveraging 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in the Development of Anticancer Therapeutics
Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology
In the landscape of modern oncology, the quest for selective, potent, and well-tolerated therapeutics is paramount. Heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the pyrazole nucleus holding a place of distinction.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is not merely a chemical curiosity but a "privileged scaffold" that forms the core of numerous clinically successful anticancer agents.[1] Its utility is underscored by its presence in several FDA-approved protein kinase inhibitors (PKIs), such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[1]
The pyrazole ring's prominence stems from its unique electronic properties and its ability to engage in a multitude of non-covalent interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis. The structural rigidity and synthetic tractability of the pyrazole core allow for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
This document focuses on 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride , a key building block for the synthesis of a diverse library of pyrazole-based compounds. While this specific molecule is not an end-drug, its functional groups—a carboxylic acid and an amino group—provide versatile handles for chemical modification, enabling its elaboration into novel kinase inhibitors and other potential anticancer agents. These application notes will provide a conceptual framework and detailed protocols for researchers to explore the potential of this scaffold in a preclinical drug discovery setting.
Part 1: The Strategic Value of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride as a Synthetic Scaffold
The true potential of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride lies in its utility as a starting material for generating novel chemical entities. The carboxylic acid at the 3-position and the amino group at the 4-position are ideal points for diversification through well-established chemical reactions.
-
Amide Coupling: The carboxylic acid can be readily coupled with a wide array of amines to form amides. This is a common strategy in the design of kinase inhibitors, where the amide bond can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding site.[3]
-
Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions to introduce various side chains. These modifications can be tailored to target specific sub-pockets within the kinase active site, thereby enhancing potency and selectivity.
A hypothetical synthetic scheme starting from our molecule of interest to generate a library of potential kinase inhibitors is depicted below. This process involves standard amide coupling reactions, followed by further diversification.
Caption: Synthetic workflow for library generation.
Part 2: Preclinical Evaluation Workflow for Novel Pyrazole Derivatives
Once a library of compounds derived from 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is synthesized, a systematic evaluation is necessary to identify promising anticancer candidates. The following workflow outlines a standard preclinical screening cascade.
Caption: Experimental workflow for preclinical evaluation.
Protocol 1: Primary Screening - Cell Viability Assessment using MTT Assay
The initial step is to assess the cytotoxic potential of the synthesized compounds across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[4]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | MCF-7 |
| Seeding Density | Number of cells seeded per well | 8,000 cells/well |
| Treatment Duration | Incubation time with the compound | 72 hours |
| MTT Incubation | Incubation time with MTT reagent | 3 hours |
| IC₅₀ | Half-maximal inhibitory concentration | 5.2 µM |
Protocol 2: Secondary Screening - Apoptosis Detection by Annexin V/PI Staining
Compounds that show significant cytotoxicity (hits) in the primary screen should be further investigated to determine if they induce apoptosis (programmed cell death), a desirable mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[7]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
The flow cytometry data will be displayed as a dot plot with FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
| Cell Population | Control (%) | Compound X (IC₅₀) (%) |
| Viable | 95.2 | 55.8 |
| Early Apoptotic | 2.1 | 30.5 |
| Late Apoptotic/Necrotic | 1.5 | 12.3 |
| Necrotic | 1.2 | 1.4 |
Protocol 3: Mechanism of Action - Target Pathway Modulation by Western Blotting
To understand how the lead compounds exert their effects, it is crucial to investigate their impact on key cancer-related signaling pathways. Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylation status, which often indicates activation or inhibition of a pathway.[9][10]
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target protein (e.g., total AKT, phospho-AKT, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection.
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells with the compound of interest as in the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[12]
-
Data Analysis:
-
Analyze the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
For phosphoproteins, compare the intensity of the phosphorylated form to the total protein form.
Potential Signaling Pathways to Investigate:
-
Apoptosis Pathway: Cleavage of Caspase-3 and PARP.
-
PI3K/AKT/mTOR Pathway: Phosphorylation status of AKT and downstream targets like S6 ribosomal protein.
-
MAPK Pathway: Phosphorylation status of ERK1/2.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. medium.com [medium.com]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyrazole core is a feature of numerous biologically active molecules, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] This guide provides detailed protocols and expert insights into the application of this reagent in common and impactful coupling reactions, with a focus on amide bond formation and palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.
The structure of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride presents two primary reactive handles: a carboxylic acid at the 3-position and an amino group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a practical consideration for reaction setup. However, the acidic nature of the salt necessitates the use of a base to liberate the free amine and carboxylate for subsequent reactions.
Part 1: Amide Bond Formation - The Workhorse Reaction
The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is one of the most fundamental and widely utilized transformations for this scaffold.[2] These reactions are central to the construction of a vast array of bioactive molecules, including kinase inhibitors and agrochemicals.[3][4]
Mechanism and Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling agents.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble analogues such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization. Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and are known for their high efficiency and rapid reaction times.
The choice of base is critical. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and any acidic byproducts generated during the reaction, without competing with the desired amine nucleophile.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride with a generic primary or secondary amine using HATU as the coupling agent.
Materials:
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
-
Amine of interest (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine of interest (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (3.0 - 4.0 equivalents) to the reaction mixture. The addition of at least 3 equivalents of base is crucial to neutralize the hydrochloride salt, the proton from the carboxylic acid, and the proton liberated during the amide bond formation.
-
In a separate vial, dissolve HATU (1.1 - 1.3 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Coupling System | Base | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| HATU | DIPEA, TEA | DMF, DCM | 0 °C to RT | 1-4 hours | Highly efficient, low epimerization risk. |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | 0 °C to RT | 12-24 hours | Economical, but can be slower. |
| DCC/DMAP | N/A | DCM | 0 °C to RT | 6-18 hours | Risk of Dicyclohexylurea (DCU) byproduct removal issues. |
| SOCl₂ | Pyridine | Toluene, DCM | 0 °C to reflux | 2-6 hours | Forms acyl chloride in situ; requires careful handling. |
Part 2: Engaging the 4-Amino Group - Buchwald-Hartwig Amination
While the carboxylic acid is often the primary site for derivatization, the 4-amino group offers a valuable opportunity for further functionalization, such as in the synthesis of N-aryl pyrazoles. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this purpose.[5][6] This reaction allows for the coupling of the amino group with aryl halides or triflates.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7][8]
Protocol 2: N-Arylation of the Pyrazole Amine
This protocol provides a general procedure for the palladium-catalyzed N-arylation of the 4-amino group of a pyrazole derivative obtained from the amide coupling in Protocol 1.
Materials:
-
4-Amino-1-methyl-1H-pyrazole-3-carboxamide derivative (1.0 equivalent)
-
Aryl halide or triflate (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Reaction vessel, magnetic stirrer, reflux condenser, and inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 4-amino-pyrazole derivative (1.0 equivalent), aryl halide or triflate (1.1 - 1.5 equivalents), Pd₂(dba)₃ (1-5 mol%), Xantphos (2-10 mol%), and Cs₂CO₃ (1.5 - 2.5 equivalents).
-
Add anhydrous toluene or dioxane to the vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl pyrazole product.
| Catalyst/Ligand System | Base | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | 12-24 hours | Good for a wide range of aryl halides. |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 °C | 18-36 hours | Classic system, may require longer reaction times. |
| [Pd(cinnamyl)Cl]₂ / t-Bu₃P | NaOtBu | Toluene | RT to 80 °C | 4-12 hours | Highly active catalyst, sensitive to air. |
Troubleshooting and Expert Recommendations
-
Low Yield in Amide Coupling: If yields are low, consider adding the coupling agent at 0 °C to minimize side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species.
-
Byproduct Formation: In DCC couplings, the dicyclohexylurea byproduct can be challenging to remove. It is mostly insoluble in dichloromethane and can be removed by filtration.
-
Incomplete Buchwald-Hartwig Reaction: If the reaction stalls, consider increasing the catalyst and ligand loading. Ensure the reaction mixture is properly degassed to prevent oxidation of the Pd(0) catalyst. The choice of base can also be critical; for less reactive aryl chlorides, a stronger base like sodium tert-butoxide may be necessary.
-
Protecting Group Strategy: For complex syntheses, it may be necessary to protect the 4-amino group (e.g., as a Boc-carbamate) before performing reactions at the carboxylic acid, and then deprotecting it for subsequent functionalization.
Conclusion
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a valuable and versatile building block. The protocols outlined in this guide for amide bond formation and Buchwald-Hartwig amination provide robust starting points for the synthesis of a diverse range of complex molecules. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can effectively leverage this scaffold in their synthetic endeavors.
References
-
PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- 2. diva-portal.org [diva-portal.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reactivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Introduction
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrazole core is a key pharmacophore in numerous biologically active compounds.[1] The presence of both an amino and a carboxylic acid group on the pyrazole ring allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of compound libraries targeting a wide range of therapeutic areas. This document provides detailed experimental protocols for two fundamental transformations of this compound: esterification and amide bond formation. The causality behind experimental choices, self-validating system designs, and comprehensive safety precautions are emphasized to ensure reliable and safe execution.
Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.
| Property | Value | Source |
| CAS Number | 1189693-96-6 | Internal Data |
| Molecular Formula | C₅H₈ClN₃O₂ | Internal Data |
| Molecular Weight | 177.59 g/mol | Internal Data |
| Appearance | White to off-white solid | [2] |
| Melting Point | 200-201 °C (for the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [3] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. | Inferred from reaction conditions in cited literature. |
Core Reactions and Mechanistic Insights
The dual functionality of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid allows for selective reactions at either the carboxylic acid or the amino group. This guide will focus on reactions involving the carboxylic acid moiety.
Esterification via Acyl Chloride Formation
Esterification is a fundamental reaction for modifying the pharmacokinetic properties of a lead compound. A common and efficient method to achieve this is by converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with an alcohol.[4][5][6]
Mechanism: The reaction proceeds in two main stages. First, the carboxylic acid reacts with thionyl chloride to form an acyl chloride. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the liberation of sulfur dioxide and hydrogen chloride gases.[5] The highly electrophilic acyl chloride then readily reacts with an alcohol to form the corresponding ester.
Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of peptides and a vast array of other bioactive molecules.[7] A widely used method involves the use of coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[8][9]
Mechanism: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[10] Coupling reagents like EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[10] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[11] This intermediate can then be attacked by the amine to form the amide bond, releasing a soluble urea byproduct.[11] The addition of HOBt can improve reaction efficiency and reduce side reactions by forming an active ester intermediate, which is less prone to racemization and other side reactions than the O-acylisourea.[11][12]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
This protocol details the esterification of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride using thionyl chloride and methanol.
Materials:
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [12] Handle it exclusively in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12] Have a sodium bicarbonate solution readily available to neutralize any spills.
-
The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is properly vented into a fume hood.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (1.0 eq).
-
Suspend the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold anhydrous methanol (5-10 eq).
-
Stir the methanolic solution at room temperature for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.[13]
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[13]
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Esterification Workflow via Acyl Chloride.
Protocol 2: Synthesis of 4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide
This protocol outlines the amide coupling of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride with benzylamine using EDC and HOBt.
Materials:
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
EDC and HOBt are potential irritants. Avoid inhalation and skin contact by handling them in a fume hood and wearing appropriate PPE.
-
DIPEA and TEA are corrosive and have strong odors. Handle with care in a well-ventilated area.
Procedure:
-
In a dry round-bottom flask, dissolve 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of starting material).
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
-
Add DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.[8]
Workflow Diagram:
Caption: Amide Coupling Workflow using EDC/HOBt.
References
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. (2019, December 30). Chemistry LibreTexts. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). National Institutes of Health. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021, January 19). National Institutes of Health. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. [Link]
Sources
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- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
"4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproduct formation that can be encountered during the synthesis of this important pyrazole derivative. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride?
A common and logical synthetic approach involves a multi-step process beginning with the cyclization of a β-ketoester or a related precursor with methylhydrazine to form the pyrazole core, followed by functional group manipulations to introduce the amino group and subsequent formation of the hydrochloride salt. A plausible route is outlined below.
Troubleshooting Guide: Side Reactions and Byproduct Formation
This section delves into specific issues that may arise during the synthesis, offering explanations for their occurrence and actionable protocols for their mitigation.
Issue 1: Formation of a Regioisomeric Byproduct during Pyrazole Ring Synthesis
Question: During the synthesis of the pyrazole ring by reacting a 1,3-dicarbonyl precursor with methylhydrazine, I observe the formation of an isomeric byproduct that is difficult to separate from my desired product. What is this byproduct and how can I avoid it?
Answer:
The formation of a regioisomer is a well-documented challenge in the synthesis of N-substituted pyrazoles when using unsymmetrical hydrazines like methylhydrazine.[1] The reaction can proceed via two different pathways, leading to the desired 1-methyl-pyrazole and the undesired 2-methyl-pyrazole isomer.
Causality of Regioisomer Formation:
Methylhydrazine has two nitrogen atoms with different nucleophilicity. The nitrogen atom bearing the methyl group is generally more nucleophilic.[1] The reaction pathway and the resulting major product depend on which nitrogen atom initiates the nucleophilic attack on the 1,3-dicarbonyl compound and the subsequent cyclization. Reaction conditions, including the solvent and temperature, can significantly influence the regioselectivity.
Visualizing the Reaction Pathways:
Caption: Formation of regioisomers during pyrazole synthesis.
Troubleshooting and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Utilize fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the reaction solvent. | Fluorinated alcohols have been shown to dramatically increase the regioselectivity in pyrazole formation. This is attributed to their ability to form specific hydrogen bonds that can direct the reaction towards the desired isomer. |
| Base Selection | Employ a weak base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a two-phase system. | Weak bases can help to control the pH of the reaction mixture more effectively than strong bases, which can suppress the formation of the undesired regioisomer. |
| Temperature | Conduct the reaction at a lower temperature, typically in the range of 0-25 °C. | Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product, which is often the desired regioisomer. |
| Purification | If the formation of the regioisomer cannot be completely avoided, purification can be achieved by fractional crystallization. The difference in polarity and crystal packing between the two isomers can often be exploited for separation. | The structural differences between the 1-methyl and 2-methyl isomers can lead to different solubilities in various solvent systems, allowing for their separation by carefully controlled crystallization. |
Issue 2: Incomplete Nitration or Formation of Dinitro Byproducts
Question: In the step to introduce the amino group via nitration followed by reduction, I am observing either incomplete reaction or the formation of a dinitro-pyrazole byproduct. How can I optimize this step?
Answer:
The nitration of the pyrazole ring is a crucial step, and its success hinges on precise control of reaction conditions. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, the reaction conditions must be carefully managed to achieve selective mono-nitration at the desired position.
Causality of Nitration Issues:
-
Incomplete Nitration: This can occur if the nitrating agent is not sufficiently reactive or if the reaction time and temperature are inadequate.
-
Dinitration: The pyrazole ring can be activated towards a second nitration if the conditions are too harsh (e.g., high temperature, excess nitrating agent).
Visualizing the Nitration Process:
Caption: Desired and side reactions during nitration.
Troubleshooting and Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Use a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The concentration and ratio should be carefully controlled. | The combination of a strong acid with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the pyrazole ring. |
| Temperature Control | Maintain a low reaction temperature, typically between 0 °C and 5 °C, by using an ice bath. | Nitration is an exothermic reaction. Low temperatures help to control the reaction rate, preventing over-nitration and the formation of dinitro byproducts. |
| Stoichiometry | Use a slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material. | A carefully controlled excess of the nitrating agent drives the reaction to completion without promoting the formation of dinitro compounds. |
| Reaction Monitoring | Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Real-time monitoring allows for the reaction to be quenched at the optimal time, maximizing the yield of the desired mono-nitro product and minimizing byproduct formation. |
| Work-up Procedure | Quench the reaction by carefully pouring the reaction mixture onto crushed ice. This will precipitate the product and allow for its isolation by filtration. | A proper work-up procedure is essential to isolate the product and remove any unreacted starting material or byproducts. |
Issue 3: Unwanted Decarboxylation during Synthesis or Storage
Question: I am experiencing a loss of my carboxylic acid functional group, leading to the formation of 4-amino-1-methyl-1H-pyrazole as a byproduct. When is this likely to occur and how can I prevent it?
Answer:
Decarboxylation, the loss of a carboxyl group as carbon dioxide, can be a significant side reaction for certain heterocyclic carboxylic acids, including pyrazole derivatives.[2][3] This can be particularly problematic under harsh reaction conditions or during prolonged storage at elevated temperatures.
Causality of Decarboxylation:
The stability of the carbanion intermediate formed upon decarboxylation plays a key role. Electron-donating groups on the pyrazole ring can stabilize this intermediate, making decarboxylation more favorable. High temperatures and the presence of certain metal catalysts can also promote this reaction.[2]
Troubleshooting and Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Avoid excessive heat during all synthetic steps, especially during the final purification and drying stages. | High temperatures provide the activation energy required for the decarboxylation reaction to occur. |
| pH Control | Maintain a neutral or slightly acidic pH whenever possible, particularly during work-up and purification. | Extreme pH conditions, both acidic and basic, can catalyze the decarboxylation of certain carboxylic acids. |
| Storage Conditions | Store the final product and any carboxylic acid intermediates in a cool, dry, and dark place. | Proper storage conditions are crucial to prevent degradation over time. |
| Metal Contaminants | Ensure that all glassware is thoroughly cleaned to remove any traces of metal catalysts that may have been used in previous reactions. | Certain metal ions can act as catalysts for decarboxylation.[2] |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
-
Slideshare. (2019). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Guzmán-Pérez, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
American Chemical Society. (2023). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]
-
American Chemical Society. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Retrieved from [Link]
- Google Patents. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Regioselectivity issues in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds
Topic: Regioselectivity Issues in Pyrazole Synthesis from Unsymmetrical 1,3-Dicarbonyl Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazoles, a cornerstone of medicinal chemistry and materials science, frequently relies on the condensation of 1,3-dicarbonyl compounds with hydrazines. While this method is robust, the use of unsymmetrical 1,3-dicarbonyls introduces a significant challenge: regioselectivity. The formation of two possible regioisomers can lead to complex product mixtures, arduous purification, and reduced yields of the desired compound. This guide provides in-depth technical support to troubleshoot and control regioselectivity in your pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two pyrazole regioisomers?
When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different intermediates, which then cyclize and dehydrate to form two constitutional isomers of the pyrazole product.[1] The ratio of these isomers is determined by a delicate interplay of electronic and steric factors in both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
The reaction, often referred to as the Knorr pyrazole synthesis, proceeds through the formation of an imine at one carbonyl, followed by cyclization and dehydration involving the second carbonyl group.[2][3] The initial point of attack by the hydrazine dictates the final substitution pattern on the pyrazole ring.
Q2: What are the key factors that influence which regioisomer is favored?
The regiochemical outcome of the pyrazole synthesis is primarily governed by:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Carbonyl groups attached to strong electron-withdrawing groups (e.g., -CF₃, -CO₂Et) are more electrophilic and are preferentially attacked by the nucleophilic hydrazine.[4]
-
Steric Hindrance: Bulky substituents adjacent to a carbonyl group can hinder the approach of the hydrazine, directing the initial attack to the less sterically encumbered carbonyl.
-
Hydrazine Substituents: The nature of the substituent on the hydrazine (if any) can influence the nucleophilicity of the two nitrogen atoms and introduce steric bias. For instance, in substituted hydrazines, the substituted nitrogen is generally less nucleophilic.
-
Reaction Conditions:
-
pH (Catalysis): The reaction can be performed under acidic, basic, or neutral conditions, which can alter the reaction mechanism and, consequently, the regioselectivity.[4] Acid catalysis can activate a carbonyl group towards nucleophilic attack.
-
Solvent: The choice of solvent can have a profound impact. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[4]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio.
-
Troubleshooting Guide
Problem 1: My reaction yields an inseparable mixture of regioisomers.
When faced with an inseparable mixture, the primary goal is to alter the reaction conditions to favor the formation of a single isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inseparable regioisomers.
Detailed Steps:
-
Analyze Your Substrates:
-
Electronic Disparity: If one carbonyl is attached to a potent electron-withdrawing group (e.g., a trifluoromethyl group), this position is the likely site of initial attack.
-
Steric Bulk: If one carbonyl is significantly more sterically hindered, the reaction will likely favor attack at the less hindered site.
-
-
Solvent Optimization:
-
Standard Solvents: Ethanol or acetic acid are common starting points.
-
Fluorinated Alcohols: If you have a fluorinated dicarbonyl compound, consider switching to a fluorinated alcohol solvent like TFE or HFIP. These solvents can form hemiketals with the more electrophilic carbonyl, directing the hydrazine to attack the other carbonyl group and enhancing regioselectivity.[4]
-
-
pH Control:
-
Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can protonate a carbonyl, increasing its electrophilicity. This can be useful if you want to direct the reaction towards the less electronically activated carbonyl.
-
Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity.
-
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: Prepare three parallel reactions in small-scale (e.g., 0.5 mmol of the 1,3-dicarbonyl compound).
-
Reaction Vessels: To each vessel, add the 1,3-dicarbonyl compound and a magnetic stir bar.
-
Solvent Addition:
-
Vessel 1: Add ethanol (2 mL).
-
Vessel 2: Add 2,2,2-trifluoroethanol (TFE) (2 mL).
-
Vessel 3: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2 mL).
-
-
Reagent Addition: Add an equimolar amount of the hydrazine to each vessel.
-
Reaction Conditions: Stir the reactions at a consistent temperature (e.g., room temperature or reflux) and monitor by TLC or LC-MS.
-
Analysis: After completion, analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the regioisomeric ratio.
| Solvent | Typical Outcome |
| Ethanol | Often gives mixtures, serves as a baseline. |
| TFE/HFIP | Can significantly increase the proportion of one regioisomer, especially with fluorinated substrates.[4] |
Problem 2: I am unsure which regioisomer I have synthesized.
Unambiguous structural determination is critical, especially in drug development, as different regioisomers can have vastly different biological activities.[4]
Characterization Workflow:
Caption: Workflow for pyrazole regioisomer characterization.
Detailed Methodologies:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: While these can provide initial clues, they are often insufficient for definitive assignment on their own.
-
2D NMR (NOESY/HMBC): These are powerful tools for determining connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons. For example, a correlation between the N-substituent's protons and a proton on the pyrazole ring at position 5 can confirm the regiochemistry.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, allowing you to trace the carbon skeleton and confirm which substituents are attached to which ring positions.[6]
-
-
-
X-ray Crystallography:
Experimental Protocol: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure your sample is purified to >95% by chromatography or recrystallization.
-
Solvent Selection: Dissolve 5-10 mg of the pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C spectra.
-
2D Experiments: If the structure is not immediately obvious, perform NOESY and HMBC experiments. These may require longer acquisition times.
-
Data Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities and confirm the isomeric structure.
Concluding Remarks
Controlling regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls is a common yet surmountable challenge. A systematic approach that considers the electronic and steric properties of the substrates, coupled with methodical optimization of reaction conditions, can lead to highly regioselective transformations. Furthermore, rigorous and unambiguous characterization of the products is paramount to ensure the integrity of your research and the efficacy of the molecules you develop.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. American Chemical Society. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Knorr Pyrazole Synthesis. SlideShare. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key building block in high purity.
I. Conceptual Overview: The Purification Challenge
The purification of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride presents a unique set of challenges due to its trifunctional nature: a basic amino group, an acidic carboxylic acid, and the pyrazole core, which itself has basic properties. The hydrochloride salt form is typically employed to improve the compound's stability and handling characteristics, but it also dictates its solubility profile, making it more soluble in polar solvents like water and alcohols, and less soluble in non-polar organic solvents.
The primary goal of the purification is to remove unreacted starting materials, reagents, and, most importantly, any regioisomeric byproducts that may have formed during the synthesis. The choice of purification strategy will heavily depend on the specific synthetic route used to prepare the compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Question 1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
Answer:
Colored impurities in this synthesis often arise from side reactions or the degradation of starting materials, particularly during nitration and subsequent reduction steps if this synthetic route is employed.
-
Likely Causes:
-
Nitrated Byproducts: Incomplete reduction of a nitro precursor can leave behind intensely colored nitropyrazole intermediates.
-
Oxidation: The amino group on the pyrazole ring can be susceptible to air oxidation, leading to colored degradation products.
-
Residual Reagents: Reagents from the synthetic steps, if not properly removed, can contribute to coloration.
-
-
Troubleshooting Steps:
-
Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.
-
Protocol: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., a mixture of ethanol and water). Add a small amount of activated charcoal (typically 1-2% w/w) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Be aware that charcoal can adsorb some of your product, leading to a slight decrease in yield.
-
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor. Refer to the detailed recrystallization protocol in Section III.
-
pH Adjustment and Extraction: If the colored impurity has different acidic/basic properties than your product, an acid-base extraction can be effective.
-
Dissolve the crude material in water and adjust the pH to the isoelectric point of your product, where it has minimum solubility. The desired product should precipitate, leaving more soluble impurities in the solution.
-
-
Question 2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is not soluble in the hot solvent but is soluble in the solvent at a temperature above its melting point, or when the solution becomes supersaturated too quickly.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The most common reason for oiling out is using too little solvent. Add more hot solvent until the oil completely dissolves.
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling promotes supersaturation and oiling.
-
Solvent System Modification: The polarity of your solvent system may not be optimal.
-
If using a mixed solvent system (e.g., ethanol/water), try adjusting the ratio. If the compound is oiling out, it may be too soluble. Try adding more of the anti-solvent (the one in which it is less soluble) to the hot solution until it just starts to become cloudy, then add a drop or two of the better solvent to redissolve the cloudiness before allowing it to cool.
-
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
-
Question 3: My ¹H NMR spectrum shows an extra singlet in the aromatic region and another methyl signal. What could this be?
Answer:
This is a classic sign of a regioisomeric impurity. During the synthesis of 1-methylpyrazoles from methylhydrazine, the cyclization can occur in two different ways, leading to the formation of a regioisomer. For your target compound, the likely isomer is 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid hydrochloride .
-
How to Confirm:
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help in unambiguously determining the structure. For your desired product, a NOE correlation would be expected between the N-methyl protons and the pyrazole ring proton at position 5.
-
LC-MS: The regioisomer will have the same mass as your product, but may have a different retention time on a suitable HPLC column.
-
-
Removal Strategy:
-
Fractional Crystallization: Regioisomers often have slightly different solubilities. Careful, repeated recrystallization can enrich the desired isomer. Experiment with different solvent systems (e.g., isopropanol/water, methanol/acetonitrile).
-
Preparative HPLC: If the impurity is difficult to remove by crystallization, preparative HPLC is a viable, albeit more resource-intensive, option. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic acid or phosphoric acid modifier is a good starting point.[1]
-
Question 4: The yield of my purified product is very low. What are the potential causes?
Answer:
Low yield can be attributed to several factors throughout the purification process.
-
Potential Causes & Solutions:
-
Product Loss in Mother Liquor: Your product may be too soluble in the recrystallization solvent.
-
Solution: Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. You can also try to recover a second crop of crystals by concentrating the mother liquor.
-
-
Adsorption on Charcoal/Celite: If you performed a charcoal treatment, you might have used too much charcoal or did not wash the filter cake sufficiently.
-
Solution: Use the minimum amount of charcoal necessary. Wash the celite pad with a small amount of the hot recrystallization solvent.
-
-
Incomplete Precipitation: If purifying by pH adjustment, ensure you have reached the optimal pH for precipitation.
-
Product Degradation: The compound might be unstable under the purification conditions (e.g., prolonged heating).
-
Solution: Minimize the time the compound is heated in solution.
-
-
III. Detailed Experimental Protocol: Recrystallization
This protocol is a robust starting point for the purification of crude 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. The choice of solvent may need to be optimized based on the impurity profile of your crude material.
Objective: To purify the crude product by removing soluble impurities.
Materials:
-
Crude 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
-
Ethanol (reagent grade)
-
Deionized Water
-
Isopropanol (optional, as an alternative to ethanol)
-
Activated Charcoal (optional)
-
Celite (optional)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)
Protocol Steps:
-
Dissolution:
-
In an appropriately sized Erlenmeyer flask, add the crude 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
-
Add a minimal amount of a 1:1 mixture of ethanol and water. Start with approximately 5-10 mL of the solvent mixture per gram of crude material.
-
Heat the mixture to reflux with stirring. Gradually add more of the solvent mixture until all the solid has dissolved. Rationale: Using a minimal amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the recovery of the purified product.
-
-
(Optional) Decolorization:
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (1-2% w/w).
-
Reheat the mixture to reflux for 15-30 minutes. Rationale: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.
-
Prepare a fluted filter paper in a funnel and place it on a receiving flask. Alternatively, prepare a Buchner funnel with a pad of celite over the filter paper.
-
Perform a hot filtration of the mixture to remove the charcoal. Wash the charcoal/celite with a small amount of the hot solvent to recover any adsorbed product. Rationale: Hot filtration prevents the product from crystallizing prematurely on the filter paper.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor. Rationale: A cold solvent is used for washing to minimize the dissolution of the purified crystals.
-
Dry the crystals under vacuum to a constant weight.
-
Visualization of the Purification Workflow:
Sources
"4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" degradation pathways and prevention
Welcome to the technical support center for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.
Introduction to the Molecule and its Stability Profile
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals. The molecule possesses three key functional groups that influence its stability: an aromatic amino group, a carboxylic acid, and the pyrazole ring itself. The hydrochloride salt form generally enhances solubility and stability in the solid state. However, in solution, the compound's reactivity is dictated by the interplay of these groups, making it susceptible to degradation under common experimental and storage conditions. Understanding these potential degradation pathways is critical for developing robust analytical methods and stable formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and analysis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
FAQ 1: My sample shows a new, unexpected peak in the HPLC chromatogram after being in solution for a few hours. What could be the cause?
Answer: The appearance of a new peak is a strong indicator of degradation. Given the structure of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, several degradation pathways are plausible, primarily hydrolysis and oxidation.
-
Hydrolytic Degradation: While the pyrazole ring is generally stable, the exocyclic amino and carboxylic acid groups can be susceptible to hydrolysis under certain pH conditions, especially at elevated temperatures. However, significant hydrolysis of the core structure is less likely under typical ambient conditions.
-
Oxidative Degradation: The 4-amino group makes the pyrazole ring electron-rich and thus more susceptible to oxidation.[1][2] Dissolved oxygen in your solvent, exposure to atmospheric oxygen, or the presence of trace metal ions can catalyze oxidative degradation.[3] This can lead to the formation of colored degradation products due to the formation of azo dimers or further oxidation of the amino group. The amino group itself is often easily oxidized.[1]
Troubleshooting Steps:
-
Solvent Preparation: Use freshly prepared solvents and consider de-gassing them (e.g., by sonication or sparging with nitrogen or argon) to minimize dissolved oxygen.
-
Inert Atmosphere: If the problem persists, prepare and handle your solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
pH Control: Ensure the pH of your solution is controlled, as pH extremes can catalyze degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like EDTA might be beneficial, though this should be validated for your specific application.
FAQ 2: I am observing a loss of the parent compound's peak area over time, even when stored in the dark at 4°C. What is the likely degradation pathway?
Answer: A gradual loss of the active pharmaceutical ingredient (API) under refrigerated and dark conditions points towards inherent instability in the chosen solvent system or slow oxidative processes.
-
Solvent Reactivity: Ensure your solvent is of high purity and not reactive with the compound. For instance, methanol has been noted to sometimes produce artifacts during forced degradation studies.[4]
-
Slow Oxidation: Even at low temperatures, oxidation can occur over extended periods. The amino group is a primary site for such reactions.[1]
Preventative Measures:
-
Storage Format: For long-term storage, it is best to keep the compound as a dry solid at the recommended temperature (cool and dark place, <15°C) and protected from moisture.[5]
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, even for a short period, store them at low temperatures (-20°C or -80°C) under an inert atmosphere.
-
Antioxidants: For certain applications, the addition of a small amount of an antioxidant could be considered, but its compatibility and potential interference with downstream assays must be thoroughly evaluated.
FAQ 3: My sample seems to be sensitive to light. What kind of degradation is occurring and how can I prevent it?
Answer: Photodegradation is a common issue for aromatic and heterocyclic compounds. The pyrazole ring system and the amino substituent can absorb UV light, leading to a photochemically excited state that can undergo various reactions.
-
Mechanism: Photodegradation can proceed through direct photolysis or indirect photosensitization. The absorbed energy can lead to bond cleavage, oxidation, or rearrangement. The presence of an amino group can make the molecule more susceptible to photo-oxidation.
Prevention Protocol:
-
Light Protection: Always handle the solid compound and its solutions in a dark room or under amber light. Use amber-colored vials or wrap your glassware and containers with aluminum foil.[6]
-
ICH Photostability Guidelines: For formal studies, follow ICH Q1B guidelines, which recommend exposure to a light source emitting a spectrum similar to daylight and a near-UV lamp.[6] The recommended exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.[6]
-
Control Samples: When conducting experiments with potential light exposure, always include a "dark" control sample that is handled identically but protected from light to differentiate between photolytic and other degradation pathways.
Guide to Performing a Forced Degradation Study
To understand the intrinsic stability of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, a forced degradation study is essential.[4][7] This will help in identifying potential degradation products and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Experimental Protocol: Forced Degradation
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions: (Run each condition with a control sample protected from the stressor)
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intermediate time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intermediate time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Withdraw samples at intermediate time points.
-
-
Thermal Degradation:
-
Expose the solid compound to 80°C in a hot air oven for 48 hours.
-
Prepare a solution from the stressed solid for analysis.
-
For solution-state thermal stability, incubate the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[6]
-
Ensure a "dark" control is run in parallel, wrapped in aluminum foil.
-
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
Developing a Stability-Indicating HPLC Method
A robust HPLC method is crucial to separate the parent compound from its degradation products.[8]
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute more hydrophobic degradants. | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV-Vis or PDA Detector at a suitable wavelength (e.g., λmax of the parent compound) | PDA allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard injection volume. |
Visualizing Degradation Pathways and Prevention
The following diagrams illustrate the potential degradation pathways and a workflow for ensuring compound stability.
Caption: Potential degradation routes for the target compound.
Caption: Recommended workflow for handling the compound.
Summary of Prevention Strategies
To maintain the integrity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, adhere to the following principles:
Table 2: Prevention Strategies
| Stress Factor | Prevention Method | Rationale |
| Oxidation | - Store solid under inert gas. - Use degassed solvents for solutions. - Prepare solutions fresh. | The amino group is susceptible to oxidation by atmospheric or dissolved oxygen. |
| Hydrolysis | - Avoid extreme pH conditions in solutions. - Store in a desiccated environment as a solid. | The carboxylic acid and amino groups can be labile under harsh acidic or basic conditions. |
| Photodegradation | - Store and handle in amber vials or with foil wrapping. - Minimize exposure to direct sunlight and UV lamps. | The aromatic pyrazole ring and amino group can absorb light, leading to photochemical reactions. |
| Thermal Stress | - Store at recommended cool temperatures (<15°C).[5] - Avoid prolonged heating of solutions. | Elevated temperatures accelerate all degradation reactions. |
By implementing these troubleshooting and preventative measures, researchers can minimize the degradation of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, ensuring the accuracy and reproducibility of their experimental results.
References
-
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. (2024). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In: Wikipedia. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). Molecules. [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–225. [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
A tris(pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. (2025). PubMed Central. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). Organic Letters. [Link]
-
An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. ResearchGate. [Link]
-
How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2020). International Journal of Environmental Research and Public Health. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). BioPharm International. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega. [Link]
- Method of stabilizing lansoprazole.
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
4-Methylpyrazole-3-carboxylic acid. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide | 139756-02-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sepscience.com [sepscience.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their pyrazole synthesis protocols. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your experiments. This guide is structured in a question-and-answer format to directly address the common problems you may be facing.
Section 1: Foundational Knowledge & Initial Checks
Before diving into complex troubleshooting, it's crucial to ensure the fundamentals of your reaction setup are sound. Many yield issues can be traced back to the quality of starting materials and the reaction conditions.
Q1: I'm setting up a Knorr pyrazole synthesis for the first time. What are the most critical parameters I need to control for a successful reaction?
The Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a robust method for preparing pyrazoles. However, its success hinges on several key factors:
-
Purity of Starting Materials: This is non-negotiable. Impurities in your 1,3-dicarbonyl or hydrazine can lead to a host of side reactions and significantly depress your yield.
-
Stoichiometry: A 1:1 molar ratio of the 1,3-dicarbonyl to the hydrazine is typically optimal. Using a large excess of one reagent can complicate purification.
-
Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate and, in some cases, the regioselectivity.
-
Temperature: Like most chemical reactions, the rate of pyrazole formation is temperature-dependent. However, excessive heat can promote side reactions.
-
pH (Catalysis): The reaction is often catalyzed by acid. The concentration and type of acid can have a profound impact on the reaction rate and yield.
Q2: How can I assess the quality of my 1,3-dicarbonyl compound and hydrazine starting materials?
For 1,3-Dicarbonyl Compounds:
-
Appearance: The compound should be a clear liquid or a crystalline solid with a uniform appearance. Any discoloration could indicate the presence of impurities.
-
NMR Spectroscopy: A ¹H NMR spectrum is the gold standard for assessing the purity of your dicarbonyl compound. Check for the presence of unexpected peaks that could correspond to residual solvents from its preparation or degradation products.
-
GC-MS or LC-MS: For a more sensitive analysis, these techniques can help identify and quantify minor impurities.
For Hydrazine and its Derivatives:
Hydrazine, particularly hydrazine hydrate, is a common source of issues in pyrazole synthesis.[1]
-
Toxicity and Handling: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]
-
Purity Assessment:
-
Titration: A simple acid-base titration can be used to determine the concentration of hydrazine hydrate. A standardized protocol involves titrating a known weight of hydrazine hydrate with a standard acid solution.[3]
-
NMR Spectroscopy: A ¹H NMR spectrum can reveal the presence of impurities.
-
GC-MS: This is a sensitive method for detecting volatile impurities. Common impurities in commercially available hydrazine hydrate can include ketazines, hydrazones, and other condensation products.[4]
-
-
Hydrazine Hydrate vs. Anhydrous Hydrazine: Hydrazine hydrate is more commonly used due to its lower cost and easier handling. However, the presence of water can sometimes be detrimental to the reaction. Anhydrous hydrazine is more reactive but also more hazardous. The choice between the two depends on the specific requirements of your synthesis.
Section 2: Diagnosing and Troubleshooting Low Yields
Once you have confirmed the quality of your starting materials, the next step is to investigate the reaction conditions.
Q3: My TLC analysis of the reaction mixture shows multiple spots, including what I believe are my starting materials and some new, unidentified spots. What are the likely side reactions occurring?
The Knorr pyrazole synthesis mechanism involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2][5][6][7] Several side reactions can occur, leading to a complex reaction mixture:
-
Incomplete Reaction: The presence of starting materials on your TLC plate is a clear indication that the reaction has not gone to completion.
-
Formation of Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, you can form two different pyrazole regioisomers.[8][9] The ratio of these isomers is influenced by the solvent, temperature, and the steric and electronic properties of the substituents on the dicarbonyl.
-
Formation of Stable Intermediates: The hydrazone intermediate can sometimes be stable and reluctant to cyclize. This is more likely to occur if the cyclization step is sterically hindered.
-
Double Condensation Products: It is possible for two molecules of the dicarbonyl to react with one molecule of hydrazine, leading to larger, undesired products.
-
Degradation of Starting Materials or Product: Depending on the reaction conditions (e.g., high temperature, strong acid), your starting materials or the pyrazole product itself may degrade.
Q4: My reaction is sluggish and gives a low yield, even after a prolonged reaction time. How can I optimize the reaction conditions?
Troubleshooting Workflow for Low Conversion:
Experimental Protocol: Small-Scale Reaction Optimization
-
Setup: In a series of small vials, add your 1,3-dicarbonyl compound (e.g., 0.1 mmol).
-
Solvent Screening: To each vial, add a different solvent (e.g., 0.5 mL of ethanol, methanol, acetic acid, toluene, DMF). Protic polar solvents like ethanol often give good results.[7]
-
Catalyst Loading: To separate sets of vials for each solvent, add varying amounts of an acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid). Start with a catalytic amount (e.g., 0.01 mmol) and increase to stoichiometric amounts.
-
Hydrazine Addition: Add the hydrazine (0.1 mmol) to each vial.
-
Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., from room temperature to 100 °C).
-
Monitoring: Monitor the reactions by TLC at regular intervals.
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude mixtures by LC-MS to determine the conversion and the relative amounts of product and byproducts.
Table 1: Influence of Reaction Parameters on Pyrazole Synthesis
| Parameter | Effect on Conversion | Potential Issues |
| Catalyst | Acid catalysts generally increase the reaction rate.[5][6] | Strong acids can cause degradation. Lewis acids may be effective but can be more expensive.[9] |
| Solvent | Polar protic solvents like ethanol are often a good starting point.[7] Aprotic dipolar solvents like DMF can also be effective.[10] | Solvent choice can influence regioselectivity.[8] |
| Temperature | Higher temperatures generally increase the reaction rate. | Can lead to increased side product formation and degradation.[9] |
| Stoichiometry | A 1:1 ratio is usually optimal. | Excess hydrazine can be difficult to remove during purification. |
Q5: I have a low yield of my desired pyrazole, and the main impurity is the regioisomer. How can I improve the regioselectivity?
Controlling regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls is a common challenge. The regioselectivity is determined by which carbonyl group of the dicarbonyl is attacked first by the hydrazine.
-
Steric Hindrance: The less sterically hindered carbonyl group is generally attacked more readily.
-
Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl, which in turn can affect the regioselectivity.
-
pH Control: The pH of the reaction mixture can influence the protonation state of both the dicarbonyl and the hydrazine, thereby affecting the regioselectivity.
Protocol for Optimizing Regioselectivity:
-
Solvent Screening: As a first step, screen a range of solvents with different polarities and proticities (e.g., ethanol, methanol, isopropanol, acetic acid, toluene, THF, DMF).
-
Temperature Variation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to see if the kinetic and thermodynamic products differ.
-
Catalyst Screening: Test different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, sulfuric acid, Lewis acids like ZnCl₂ or Sc(OTf)₃).
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to differentiate the two carbonyl groups of the 1,3-dicarbonyl, carry out the reaction, and then deprotect.
Section 3: Purification Strategies for Low-Yield Reactions
When dealing with low conversion rates, effective purification is critical to isolate your desired pyrazole from unreacted starting materials and byproducts.
Q6: What are the best general strategies for purifying pyrazoles, especially when the crude product is a complex mixture?
A multi-step purification strategy is often necessary.
-
Aqueous Work-up/Extraction:
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This allows for their separation from non-basic impurities. You can dissolve the crude mixture in an organic solvent, extract with an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pyrazole. The purified pyrazole can then be extracted back into an organic solvent.[11]
-
-
Crystallization:
-
If your pyrazole is a solid, crystallization is an excellent method for purification.[11][12]
-
Solvent Selection: Screen a variety of solvents to find one in which your pyrazole is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for pyrazole crystallization include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes.[12]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for pyrazole purification.[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be adjusted to achieve good separation of your pyrazole from the impurities.
-
TLC Analysis: Before running a column, it is essential to determine the appropriate mobile phase composition by TLC.[14]
-
Table 2: Comparison of Purification Techniques for Pyrazoles
| Technique | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Good for removing non-basic impurities. Scalable. | Only applicable if the pyrazole is sufficiently basic. | Initial clean-up of crude reaction mixtures. |
| Crystallization | Can provide very pure material. Cost-effective. | Not all pyrazoles are crystalline. Can lead to loss of material in the mother liquor. | Purifying solid pyrazoles. |
| Column Chromatography | Can separate compounds with very similar properties. | Can be time-consuming and require large amounts of solvent. Potential for product loss on the column. | Separating regioisomers and other closely related impurities. |
Section 4: Frequently Asked Questions (FAQs)
Q7: The reaction mixture has turned dark brown/black. Is this normal, and what does it indicate?
A dark coloration often indicates the formation of decomposition products or polymeric side products. This can be caused by:
-
High reaction temperatures.
-
The use of a strong acid catalyst.
-
The presence of air (oxidation) if your compounds are air-sensitive.
If you observe a dark coloration, it is advisable to stop the reaction and analyze a small sample by TLC or LC-MS to assess the extent of decomposition. Consider running the reaction at a lower temperature or using a milder catalyst.
Q8: I am not seeing any product formation by TLC, even after several hours. What should I do?
If there is no evidence of product formation, consider the following:
-
Re-verify the purity of your starting materials.
-
Ensure you have added the catalyst. Many pyrazole syntheses require an acid catalyst to proceed at a reasonable rate.[5][6]
-
Increase the reaction temperature.
-
Consider a different solvent.
Q9: Can I use microwave irradiation to speed up my pyrazole synthesis?
Yes, microwave-assisted organic synthesis can be a very effective way to accelerate pyrazole synthesis, often leading to shorter reaction times and higher yields.[15] However, it is important to carefully control the temperature and pressure to avoid decomposition.
References
-
Bharat Heavy Electricals Limited. (1987). IS 11844: Hydrazine Hydrate. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Google Patents. (1990). US4963232A - Process for producing a purified hydrazine hydrate.
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-aminoenones to pyrazoles. Chemical Society Reviews, 40(3), 1417-1429.
- El-Faham, A., & El-Saman, T. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 2(4), 1334-1338.
- Balaraman, K., & Jagadeesh, R. V. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 19(18), 4284-4289.
- Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- El-Sayed, M. A. A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 882-907.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhel.com [bhel.com]
- 4. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Welcome to the technical support center for "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My crude product is off-white or has a yellowish/brownish tint. How can I remove these colored impurities?
Answer:
Colored impurities in crude 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride are typically non-polar, polymeric, or degradation products from the synthesis. The most effective method to remove these is through recrystallization, often with the aid of activated carbon.
Causality: Recrystallization works on the principle of differential solubility. The desired compound and impurities are dissolved in a hot solvent, and as the solution cools, the desired compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities behind in the mother liquor. Activated carbon has a high surface area and can adsorb colored impurities.
Detailed Protocol: Recrystallization with Activated Carbon
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this polar, salt-like compound, protic solvents or aqueous mixtures are often effective. Refer to the table below for starting points.
| Solvent System | Rationale |
| Ethanol/Water | Good for polar compounds. The water increases polarity. |
| Isopropanol | A common choice for recrystallizing hydrochloride salts. |
| Methanol | High solvency, may need a co-solvent to reduce solubility on cooling. |
| Acetonitrile/Water | Another polar aprotic/protic mixture that can be effective. |
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use a minimal amount of solvent to ensure a saturated solution.
-
Decolorization: Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% w/w of your crude product). Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Re-heat the mixture to boiling for a few minutes. While hot, filter the solution through a fluted filter paper or a Celite® pad to remove the activated carbon. This step should be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is recommended.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.
Question 2: My HPLC analysis shows contamination with starting materials and other non-polar side-products. How can I remove these?
Answer:
For impurities with significantly different acidity/basicity, a liquid-liquid acid-base extraction is a powerful purification technique before final recrystallization. Your target compound is amphoteric; it has a basic amino group and an acidic carboxylic acid. This allows for its selective extraction between aqueous and organic phases by manipulating the pH.
Causality: By adjusting the pH of the aqueous phase, you can change the charge state of your compound, making it either soluble in the aqueous phase (as a salt) or the organic phase (as a neutral species). Neutral organic impurities will remain in the organic phase throughout this process.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate any basic impurities, pulling them into the aqueous layer, while your already protonated compound of interest should remain in the organic phase (solubility permitting) or may also partition to the aqueous phase.
-
Basification and Extraction: Adjust the pH of the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to a neutral or slightly basic pH. This will deprotonate the carboxylic acid of your product, making it an anionic salt and highly water-soluble. Non-polar, non-acidic impurities will remain in the organic layer. Discard the organic layer.
-
Neutralization and Product Extraction: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to the isoelectric point of your amino acid. At this pH, the compound will be neutral and have minimal water solubility, causing it to precipitate or be extractable into a fresh portion of an organic solvent like ethyl acetate.
-
Isolation: Separate the organic layer containing the purified product, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (like isopropanol or ether) and adding a stoichiometric amount of HCl.
Question 3: I'm struggling with a persistent isomeric impurity that co-crystallizes with my product. What are my options?
Answer:
Isomeric impurities, such as those arising from the initial pyrazole ring formation, can be particularly challenging to remove due to their similar physical properties to the desired product.[1] If standard recrystallization is ineffective, you may need to consider more advanced techniques.
Option 1: Fractional Recrystallization
This involves a series of recrystallization steps. The key is to use a solvent system where the solubility difference between the two isomers is maximized. This can be a tedious process requiring careful monitoring of purity at each stage by HPLC.
Option 2: Preparative Chromatography
For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography may be necessary.
-
Flash Column Chromatography: Given the polar nature of your compound, reverse-phase silica (C18) would be a suitable stationary phase. The mobile phase would typically be a gradient of water and an organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Ion-Exchange Chromatography: Since your molecule has both acidic and basic handles, ion-exchange chromatography can be a powerful tool.[2] Cation-exchange chromatography could be employed to bind the protonated amino group.
Workflow for Method Selection
Caption: Decision tree for purification method selection.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride"?
A1: Based on common synthetic routes for pyrazoles, impurities can arise from several sources:[3][4]
-
Unreacted Starting Materials: Such as hydrazine derivatives or diketone precursors.
-
Regioisomers: The cyclization reaction to form the pyrazole ring can sometimes yield isomers (e.g., 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid).[1]
-
By-products from Side Reactions: Depending on the specific synthesis, other related pyrazoles or degradation products can form.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, and reagents like acids or bases.
Q2: How do I definitively assess the purity of my final product?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5][6] A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water containing an acidic modifier. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly useful for identifying the molecular weights of impurities seen in the HPLC chromatogram.[7]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden the melting point range and lower the melting point.
Q3: Can you provide a visual workflow for the recrystallization protocol?
A3: Certainly. Here is a step-by-step visualization of the recrystallization process.
Caption: Step-by-step workflow for recrystallization.
References
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]
-
National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Institutes of Health. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]
-
Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode.... [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]
-
ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]
-
PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]
-
National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 6. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage of "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" to maintain stability
An in-depth guide for researchers, scientists, and drug development professionals on the proper handling and storage of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride to ensure its chemical integrity and stability for reliable experimental outcomes.
Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Welcome to the technical support guide for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1189693-96-6). As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the handling and storage of this compound, moving beyond simple instructions to explain the causal mechanisms behind best practices.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound? For long-term stability, the compound should be stored in a tightly sealed container in a freezer, ideally at -20°C. The storage area should be dry and dark to protect against moisture and light.[1]
Q2: How should I store the compound for daily or short-term use? For short-term storage, keeping the compound in a desiccator at room temperature (20-25°C) is acceptable, provided the container is well-sealed to prevent moisture absorption.[2] Ensure it is segregated from incompatible chemicals.[3]
Q3: Is 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride hygroscopic? Yes. As a hydrochloride salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[4] Moisture absorption is a critical factor to control as it can impact stability, handling, and accurate weighing.[4]
Q4: Is the compound sensitive to light? While specific photostability data is not readily available, it is a best practice for complex organic molecules to avoid exposure to direct sunlight or strong artificial light.[1] Store in an opaque container or in a dark location.
Q5: What are the known chemical incompatibilities? Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[3] Contact with strong bases is particularly problematic as it can neutralize the hydrochloride salt, causing the free base form to precipitate.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter, linking them to the underlying chemical principles and providing actionable solutions.
Issue 1: I'm seeing inconsistent results or a gradual loss of compound activity in my assays.
-
Potential Cause: Chemical Degradation. The most likely culprit for loss of potency is the degradation of the compound. This can be initiated by several factors:
-
Moisture-Induced Hydrolysis: Absorption of water can create a microenvironment that facilitates hydrolysis or other degradation pathways.[4]
-
Thermal Decomposition: While many pyrazole derivatives are thermally stable, prolonged exposure to elevated temperatures can lead to decarboxylation (loss of the carboxylic acid group) or other forms of decomposition.[5][6]
-
Reaction with Contaminants: Improper storage may have exposed the compound to incompatible vapors (e.g., ammonia, acidic fumes) in the laboratory environment.
-
-
Solution & Protocol:
-
Verify Storage Conditions: Immediately check that the compound is stored at -20°C in a tightly sealed container and placed within a secondary container with a desiccant.
-
Aliquot the Material: To prevent repeated freeze-thaw cycles and moisture introduction to the bulk supply, aliquot the solid compound into smaller, single-use vials upon receipt. See Protocol 1 below.
-
Purity Check: If degradation is suspected, re-characterize the compound using an appropriate analytical method, such as HPLC or LC-MS, to assess its purity against a reference standard or the initial analysis data.
-
Issue 2: The solid material appears clumpy, discolored, or difficult to weigh accurately.
-
Potential Cause: Hygroscopicity. Clumping is a classic sign of moisture absorption.[4] The hydrochloride salt form attracts water molecules, causing the fine powder to aggregate. This not only makes accurate weighing difficult but also indicates that the compound is being exposed to conditions that could lead to degradation.
-
Solution & Protocol:
-
Dry the Material (Use with Caution): If moisture absorption is suspected, the material can be dried under a high vacuum. However, be aware that excessive heat can cause degradation. A gentle vacuum at room temperature is the safest approach.
-
Improve Handling Technique: Always handle the solid compound in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant. Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder. See Protocol 3 for best practices.
-
Issue 3: The compound precipitates out of my aqueous buffer after initially dissolving.
-
Potential Cause: Salt Disproportionation. This is a critical and often misunderstood issue. 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is an amphoteric molecule with a basic amino group and an acidic carboxylic acid group. It is supplied as a hydrochloride salt to enhance its aqueous solubility. However, in solution, an equilibrium exists between the soluble salt and the less soluble, neutral "free base" form. If the pH of the solution is not sufficiently acidic, the equilibrium will shift, causing the free base to precipitate. This process is known as disproportionation.[7]
-
Solution & Protocol:
-
Control the pH: Ensure the pH of your solvent or buffer is low enough to maintain the protonated (salt) form of the compound. For weakly basic compounds, maintaining a pH at least 2 units below the pKa of the conjugate acid is a general rule of thumb.[4]
-
Prepare Fresh Solutions: Prepare solutions immediately before use. The risk of disproportionation and precipitation increases with storage time.[7]
-
Consider Co-solvents: If pH adjustment is not possible for your experiment, using a co-solvent system (e.g., DMSO/water, ethanol/water) may be necessary to keep the free base form solubilized. See Protocol 2 for preparing stock solutions.
-
Diagrams: Visualizing Key Processes
Experimental Protocols & Methodologies
Protocol 1: Recommended Procedure for Receiving and Storing a New Shipment
This protocol is designed to minimize moisture contamination and preserve the long-term stability of the compound.
-
Visual Inspection: Upon receipt, visually inspect the shipping container and the primary vial for any signs of damage or a compromised seal.
-
Temperature Equilibration: Before opening the primary container for the first time, allow it to equilibrate to ambient laboratory temperature for at least 60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Prepare Aliquots: In a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox or a balance enclosure with fresh desiccant), carefully aliquot the bulk powder into smaller, pre-weighed, amber glass or polypropylene vials suitable for single-use.
-
Inert Gas Overlay: Before sealing, flush the headspace of each aliquot vial with an inert gas like argon or nitrogen.
-
Secure Sealing: Tightly cap each vial. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if a solution), and date of aliquoting.
-
Storage: Place the sealed aliquots in a labeled secondary container and store them in a freezer at -20°C.
Protocol 2: Procedure for Preparing a Stock Solution
This protocol addresses the challenge of disproportionation when preparing aqueous solutions.
-
Solvent Selection: If possible, prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or DMF. These solutions are generally more stable than aqueous ones.
-
Aqueous Solution Preparation:
-
If an aqueous solution is required, use a buffer with a pH that is at least 2 units below the pKa of the amino group to ensure the compound remains in its soluble salt form.
-
Start with a degassed, high-purity water or buffer.
-
Slowly add the pre-weighed solid to the vortexing solvent to aid dissolution.
-
Gentle sonication can be used to break up small agglomerates, but avoid excessive heating.
-
-
Freshness is Key: Prepare aqueous solutions fresh for each experiment. Do not store aqueous stock solutions, even when frozen, as disproportionation can still occur over time.[7]
Protocol 3: Best Practices for Handling the Solid Compound
-
Environment: Weigh the compound in a low-humidity environment.
-
Equilibration: Always allow the vial to warm to room temperature before opening.
-
Tool Selection: Use clean, dry spatulas made of non-reactive material.
-
Minimize Exposure: Open the container only for the time necessary to remove the material. Reseal it promptly and tightly.
-
Static Control: Use an anti-static gun or ionizing bar at the weighing station, as fine powders can be prone to static, leading to weighing errors and loss of material.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Condition | Solid Compound (Bulk) | Solid Compound (Aliquot) | Organic Stock Solution | Aqueous Solution |
| Temperature | -20°C | -20°C | -20°C or -80°C | Prepare Fresh |
| Atmosphere | Dry, Inert Gas Headspace | Dry, Inert Gas Headspace | Dry, Inert Gas Headspace | N/A |
| Light | Protect from Light | Protect from Light | Protect from Light | Protect from Light |
| Container | Tightly Sealed, Opaque | Tightly Sealed, Opaque | Tightly Sealed, Opaque | N/A |
| Max Duration | > 1 Year | ~6-12 Months | ~3-6 Months | < 24 Hours |
Table 2: Hazard & Incompatibility Summary
| Category | Description | Source |
| GHS Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautions | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water... | [8] |
| Incompatible Materials | Strong Bases, Strong Oxidizing Agents, Amines, Strong Reducing Agents. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [3][9] |
References
-
PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. [Online]. Available at: [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Online]. Available at: [Link]
-
ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Online]. Available at: [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. [Online]. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules. [Online]. Available at: [Link]
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation. [Online].
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Online]. Available at: [Link]
-
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Online]. Available at: [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. [Online]. Available at: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Online]. Available at: [Link]
Sources
- 1. csuohio.edu [csuohio.edu]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. 1189693-96-6|4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. biosynth.com [biosynth.com]
Controlling reaction conditions for selective pyrazole synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving selective and high-yielding pyrazole synthesis. Pyrazoles are a cornerstone of modern drug discovery, and controlling their synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during pyrazole synthesis, offering step-by-step guidance to diagnose and solve them.
Question 1: My reaction produces a mixture of regioisomers. How can I improve selectivity?
Answer:
Achieving high regioselectivity is the most common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or other precursors with electronically distinct reactive sites. The formation of two regioisomers occurs when the substituted hydrazine can attack either of the two carbonyl carbons (or equivalent electrophilic positions).[1] The strategy to control this depends heavily on the specific substrates and reaction type (e.g., Knorr condensation, [3+2] cycloaddition).
Causality & Mechanistic Insight:
The regiochemical outcome is a function of the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms of the hydrazine. The initial attack of the hydrazine's substituted nitrogen (more nucleophilic) or unsubstituted nitrogen (less sterically hindered) on the more reactive carbonyl group dictates the final product.
-
Under acidic conditions, the reaction often proceeds via a vinylogous imine intermediate, and the final cyclization is directed by the stability of intermediates.
-
Under basic or neutral conditions, the outcome is governed by the kinetic accessibility and electrophilicity of the carbonyl carbons.
Troubleshooting Workflow & Solutions:
1. Modify the Solvent System: The polarity and protic nature of the solvent can drastically alter the regiochemical course. A classic example is the synthesis of trifluoromethyl-pyrazoles from CF₃-ynones and hydrazines.[2]
-
Highly polar, protic solvents like hexafluoroisopropanol (HFIP) can selectively protonate intermediates, favoring the formation of 3-CF₃ pyrazoles with highly nucleophilic hydrazines.[2]
-
Polar, aprotic solvents like DMSO often lead to the opposite regioisomer, the 5-CF₃ pyrazole.[2]
2. Employ Strategic Catalysis:
-
Lewis Acid Catalysis: Lewis acids like BF₃ can be used to activate a specific carbonyl group, enhancing its electrophilicity and directing the initial nucleophilic attack of the hydrazine.[3] For instance, LiClO₄ has been used as an effective Lewis acid catalyst in an eco-friendly synthesis protocol.[1]
-
Base-Mediated Reactions: Strong bases like potassium tert-butoxide (KOt-Bu) can deprotonate precursors to generate specific nucleophiles, leading to excellent regioselectivity in certain [3+2] cycloaddition reactions.[4] Cs₂CO₃ has also been employed effectively for this purpose.[5]
3. Adjust Reaction Temperature: Temperature can influence the balance between kinetic and thermodynamic control.
-
Lowering the temperature may favor the kinetically controlled product, which forms faster.
-
Increasing the temperature can favor the more stable, thermodynamically controlled product. While optimizing temperature, it's crucial to note that yields might decrease if it's raised too high (e.g., above 60 °C in some silver-catalyzed reactions).[1]
4. Utilize Alternative Precursors: If a 1,3-dicarbonyl compound consistently gives poor selectivity, consider alternative synthons where the regioselectivity is less ambiguous.
-
Enaminones: These substrates can offer higher regioselectivity. Copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides have been shown to proceed with a defined regiochemical outcome.[6]
-
Alkynes and Sydnones: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[4]
Question 2: My reaction yield is very low. What are the likely causes and solutions?
Answer:
Low yields can stem from several factors, including incomplete conversion, degradation of starting materials or products, and the formation of side products. A systematic approach is needed to identify the root cause.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound, hydrazine, and solvent. Hydrazine derivatives can be unstable and should be handled appropriately.
-
Reaction Monitoring (TLC/LC-MS): Monitor the reaction progress to determine if the starting materials are being consumed. If starting materials remain after the expected reaction time, it points to an issue with reactivity.
-
Check for Catalyst Requirement: Many modern pyrazole syntheses are not simple condensations and require a catalyst to proceed efficiently. Reactions attempted without a necessary catalyst may fail entirely or give very low yields.[1]
-
Optimize Reaction Conditions:
-
Temperature: As noted, there is often an optimal temperature range. For instance, in one silver-catalyzed synthesis, increasing the temperature to 60 °C improved the yield, but further increases were detrimental.[1]
-
Solvent: The choice of solvent can be critical. A screen of solvents (e.g., toluene, THF, dioxane) may be necessary, as some can lead to significantly lower yields.[1]
-
Concentration: Ensure the reaction is not too dilute.
-
Common Causes and Specific Solutions:
| Potential Cause | Explanation & Diagnostic Clues | Recommended Solution |
| Poor Reactivity | Starting materials are largely unconsumed after prolonged reaction time. Aromatic ketones, for example, can be less reactive than aliphatic ones in some methods.[6] | Introduce a catalyst (e.g., AgOTf, Cu(OTf)₂, I₂).[1][2] Consider microwave irradiation to increase reaction rate.[5] |
| Hydrazine Instability | The use of free hydrazine or sensitive derivatives can lead to decomposition. This can be a problem in reactions requiring harsh conditions. | Use a more stable hydrazine salt (e.g., hydrazine hydrochloride).[3] Alternatively, generate the hydrazine in situ from a precursor like a Boc-protected diimide and a boronic acid.[6] |
| Side Product Formation | TLC or LC-MS shows multiple spots/peaks other than starting materials and the desired product. Common side products include imines from the reaction of amines with carbonyls.[7] | Adjust the stoichiometry of reagents. Ensure the sequential addition of reagents is correct, as adding a diketone with a delay can significantly lower the yield.[7] Purify the crude product carefully using column chromatography.[7] |
| Product Degradation | The desired product forms initially (seen in early TLC/LC-MS) but then its concentration decreases over time. | Reduce reaction time or temperature. Ensure the workup procedure is not too harsh (e.g., avoid strong acids/bases if the product is sensitive). |
Question 3: How do I purify my pyrazole product and confirm its structure and regiochemistry?
Answer:
Proper purification and unambiguous characterization are critical, especially when regioisomers are possible.
1. Purification Protocol:
-
Standard Workup: A typical workup involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic phase is then washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and concentrated under reduced pressure.[7]
-
Column Chromatography: This is the most common method for purifying pyrazole products and separating isomers. Silica gel is typically used as the stationary phase.[7] A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
2. Structural Confirmation Workflow:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and molecular weight of the synthesized compound.[8]
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: These spectra confirm the presence of expected functional groups and the overall carbon-hydrogen framework.[8]
-
2D NMR (NOESY/ROESY and HMBC): These techniques are the gold standard for determining regiochemistry.
-
NOESY/ROESY shows through-space correlations. A correlation between the N-substituent's protons and protons on the C5 position of the pyrazole ring can confirm one isomer over another.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from the N-substituent's protons to the C3 and C5 carbons of the pyrazole ring provides definitive proof of connectivity.
-
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Knorr pyrazole synthesis, and how does it influence side reactions?
The Knorr synthesis is the classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][6] The mechanism, while seemingly straightforward, has subtleties that dictate its outcome.
-
Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons. The regioselectivity is determined at this stage.
-
Dehydration to Intermediate: The resulting hemiaminal intermediate loses water to form either a hydrazone or a vinylogous amide (enamine) intermediate.
-
Intramolecular Cyclization: The remaining free nitrogen atom attacks the second carbonyl carbon in an intramolecular fashion to form a five-membered ring.
-
Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the aromatic pyrazole ring.
Influence on Side Reactions: If the final dehydration step is slow or incomplete, pyrazoline intermediates may be isolated.[3] Furthermore, if the reaction conditions are not optimized, the initial hydrazine may decompose or react with itself, reducing the overall yield.[7]
When should I consider a multicomponent reaction (MCR) strategy for pyrazole synthesis?
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are powerful tools for building molecular complexity efficiently.[5][6]
You should consider an MCR strategy when:
-
High Throughput is Needed: MCRs are ideal for generating libraries of diverse pyrazole derivatives for screening in drug discovery, as they are operationally simple and avoid the need to isolate intermediates.[5]
-
Atom Economy is a Priority: MCRs are inherently atom-economical, incorporating most of the atoms from the starting materials into the final product, which is a key principle of green chemistry.[5]
-
Novel Scaffolds are Desired: MCRs can provide access to complex and fully substituted pyrazoles that might be difficult to synthesize via traditional two-component methods.[5] For example, a one-pot reaction of aldehydes, arylhydrazines, and β-diketones can yield fully substituted pyrazoles with high efficiency.[5]
What role does microwave irradiation play in pyrazole synthesis?
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating pyrazole synthesis.
-
Rate Acceleration: Microwaves can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[5]
-
Improved Yields: By minimizing reaction time, microwave heating can reduce the formation of thermal decomposition products, often leading to higher isolated yields.
-
Enabling Difficult Reactions: Some reactions that are sluggish or fail under conventional heating can be successfully driven to completion using microwave irradiation. A notable example is the two-step, one-pot synthesis of 1,3,5-trisubstituted pyrazoles, where the initial pyrazoline formation is conducted under microwave irradiation.[5]
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., Tang, S., Zhong, Y., Wu, B., Yang, Q., He, W., & Guo, W. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(24), 17799-17809. [Link]
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Shaaban, M., Taha, N., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-561. [Link]
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Li, Y., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Hartmann, M., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
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Petronijevic, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5908. [Link]
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Kumar, A., & Kumar, V. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(28), 17096-17118. [Link]
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Stankevič, M., & Kananovich, D. G. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9582-9594. [Link]
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Validation & Comparative
A Comparative Guide to Pyrazole Derivatives in Bioassays: Profiling 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and its Analogs
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a fertile ground for the discovery of novel therapeutics.[3][4] This guide provides an in-depth comparison of various pyrazole derivatives in common bioassays, with a special focus on positioning "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" within this diverse chemical space.
While "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" itself is not extensively documented as a biologically active agent in publicly available literature, its structural motifs are present in compounds with significant pharmacological activity. A closely related analog, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, serves as a key intermediate in the synthesis of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[5][6] This highlights the primary role of such amino-pyrazole carboxylic acids as versatile building blocks in the construction of more complex, biologically active molecules.
This guide will, therefore, use "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" as a reference point to explore the bioactivities of other prominent pyrazole derivatives, providing a comparative analysis of their performance in various assays. We will delve into the structure-activity relationships that govern their efficacy as kinase inhibitors, anti-inflammatory agents, and antimicrobials, supported by experimental data and detailed protocols.
The Pyrazole Scaffold: A Privileged Core in Drug Discovery
The pyrazole ring's unique electronic properties and conformational flexibility allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. This versatility has led to the development of pyrazole-containing drugs for a wide array of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders.[7][8]
Comparative Analysis of Pyrazole Derivatives in Key Bioassays
To understand the potential of the 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold, it is instructive to compare its core structure to other pyrazole derivatives that have demonstrated significant activity in various bioassays.
Kinase Inhibition Assays: Targeting the ATP-Binding Site
A significant number of pyrazole derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9] The pyrazole ring often serves as a bioisosteric replacement for other aromatic systems, effectively mimicking the interactions of the adenine region of ATP within the kinase active site.
Featured Derivative for Comparison: A Pyrazole-based CDK2 Inhibitor
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of various cancers. A series of (4-pyrazolyl)-2-aminopyrimidines have been identified as potent and selective CDK2 inhibitors.[9]
Experimental Data Summary:
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Compound 17 from a (4-pyrazolyl)-2-aminopyrimidine series | CDK2 | 0.29 | HCT-116 (Colon Cancer) | 0.45 |
| Reference: Roscovitine | CDK2 | 40 | HCT-116 (Colon Cancer) | 15 |
Causality Behind Experimental Choices: The selection of a pyrazole-based scaffold in this context is driven by its ability to form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The aminopyrimidine moiety further enhances this interaction and provides a vector for synthetic elaboration to improve selectivity and pharmacokinetic properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a typical procedure for assessing the inhibitory activity of a pyrazole derivative against a target kinase.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Histone H1)
-
Test compound (e.g., pyrazole derivative) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution to each well.
-
Add 2.5 µL of a 2x enzyme solution (CDK2/Cyclin E1 in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (Histone H1 and ATP in kinase buffer).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualization of Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Assays: Targeting Cyclooxygenase (COX) Enzymes
The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole derivatives as anti-inflammatory agents.[10] The 1,5-diarylpyrazole scaffold of Celecoxib is crucial for its selective binding to the COX-2 isozyme.
Featured Derivative for Comparison: Celecoxib
Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Experimental Data Summary:
| Compound | Target Enzyme | IC50 (µM) | In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema, % inhibition) |
| Celecoxib | COX-2 | 0.04 | 65% at 10 mg/kg |
| Indomethacin (non-selective) | COX-1/COX-2 | COX-1: 0.1, COX-2: 1.4 | 72% at 10 mg/kg |
Causality Behind Experimental Choices: The design of selective COX-2 inhibitors is predicated on exploiting the structural differences between the active sites of COX-1 and COX-2. The bulkier side pocket in COX-2 can accommodate the substituted phenylsulfonamide moiety of Celecoxib, which is a key determinant of its selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay (Example)
This protocol describes a method to assess the inhibitory effects of pyrazole derivatives on COX-1 and COX-2 activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Colorimetric COX Inhibitor Screening Assay Kit (Cayman Chemical) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilution to the appropriate wells.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 5 minutes at 25°C.
-
Add a saturated stannous chloride solution to stop the reaction.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percent inhibition and IC50 values for both COX-1 and COX-2.
Visualization of Signaling Pathway:
Caption: Selective inhibition of COX-2 by Celecoxib.
Antimicrobial Bioassays: Targeting Essential Bacterial Processes
Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[11][12] Their mechanisms of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
Featured Derivative for Comparison: A Pyrazole-3,4-dicarboxylic acid derivative
A series of pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and evaluated for their antifungal activity against various Candida species.[12]
Experimental Data Summary:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Compound 21 (a pyrazole-3,4-dicarboxylic acid derivative) | Candida albicans | 125 |
| Fluconazole (Reference) | Candida albicans | 0.25 |
Causality Behind Experimental Choices: The inclusion of carboxylic acid moieties on the pyrazole ring can enhance the compound's polarity and potential to interact with polar residues in the active sites of fungal enzymes. The overall lipophilicity and electronic properties of the substituents on the pyrazole core are critical for antifungal activity.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (fungal suspension without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), as measured by a spectrophotometer at 600 nm.
Conclusion: The Versatile Pyrazole Scaffold
This guide has provided a comparative overview of the performance of various pyrazole derivatives in key bioassays. While "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" is primarily recognized as a synthetic intermediate, its core structure is part of a much larger family of compounds with diverse and potent biological activities. The examples of pyrazole-based kinase inhibitors, anti-inflammatory agents, and antifungals demonstrate the remarkable versatility of this scaffold in drug discovery.
The choice of substituents on the pyrazole ring is paramount in determining the biological activity and selectivity of the resulting molecule. Structure-activity relationship studies, guided by rational drug design and supported by robust bioassay data, will continue to unlock the full therapeutic potential of this privileged heterocyclic system. For researchers in drug development, the pyrazole scaffold remains an exciting and fruitful area of exploration.
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Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bade Yeditepe University. [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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A Facile, Improved Synthesis of Sildenafil and Its Analogues. PubMed Central. [Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [Link]
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Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. [Link]
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Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. IJPSR. [Link]
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Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. MDPI. [Link]
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Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
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New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. Patsnap Eureka. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. [Link]
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A Comparative Guide to the Anti-inflammatory Activity of Aminopyrazole Analogs
The relentless pursuit of potent, selective, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Chronic inflammation underpins a vast array of human diseases, making the development of novel therapeutics a critical priority.[1] Among the heterocyclic scaffolds that have garnered significant attention, the pyrazole nucleus is preeminent, largely due to the success of the selective COX-2 inhibitor, Celecoxib.[2][3] This guide provides a comparative analysis of aminopyrazole analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their anti-inflammatory potential.
The Mechanistic Landscape: Targeting the Engines of Inflammation
The anti-inflammatory effects of aminopyrazole analogs are primarily, though not exclusively, attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] Understanding this pathway is fundamental to appreciating their therapeutic action.
The COX-2 Prostaglandin Synthesis Pathway
In response to pro-inflammatory stimuli such as cytokines or bacterial endotoxins, cells upregulate the expression of COX-2.[4][5] This enzyme catalyzes the conversion of arachidonic acid, released from the cell membrane by phospholipases, into prostaglandin H2 (PGH2).[5] PGH2 serves as a precursor for various pro-inflammatory prostaglandins (like PGE2) that mediate pain, swelling, and fever.[6][7] Aminopyrazole analogs, particularly those with structural similarities to Celecoxib, selectively bind to the active site of the COX-2 enzyme, blocking this conversion and thereby reducing the synthesis of these inflammatory mediators.[6][8] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][9]
Caption: The COX-2 mediated inflammatory pathway and its inhibition by aminopyrazole analogs.
Beyond COX inhibition, some pyrazole derivatives have demonstrated the ability to suppress other inflammatory targets, including lipoxygenase (LOX) and the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6), often through modulation of signaling pathways such as NF-κB and p38 MAPK.[2][8][10] This multi-target potential suggests that newer analogs may offer broader anti-inflammatory efficacy.
Comparative Efficacy: A Data-Driven Analysis of Aminopyrazole Analogs
The true measure of a novel compound lies in its performance relative to established standards. The following table summarizes key experimental data for several aminopyrazole analogs, comparing their activity against common NSAIDs like Celecoxib and Indomethacin.
| Compound ID | Assay Type | Target/Model | Key Result | Selectivity (COX-1/COX-2) | Reference Compound | Result (Reference) | Source |
| Analog 35a | In vivo Paw Edema | Carrageenan-induced (Rat) | 91.11% inhibition | 9.78 | Celecoxib | 86.66% inhibition | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro COX Assay | COX-1 / COX-2 | IC50: 4.5 µM / 0.02 µM | 225 | - | - | [2] |
| Analog 6g | In vitro Cytokine Assay | LPS-stimulated BV2 cells | IL-6 Suppression IC50: 9.562 µM | Not Applicable | Celecoxib | Less potent inhibition | [11] |
| Analog 4a | In vivo Paw Edema | Carrageenan-induced (Rat) | 52.6% inhibition (at 50 mg/kg) | Not Reported | Celecoxib | 38.4% inhibition (at 50 mg/kg) | [12] |
| Various Analogs | In vivo Paw Edema | Carrageenan-induced (Rat) | Comparable or better inhibition | Not Reported | Indomethacin / Celecoxib | Standard Inhibition | [13] |
Insights from Structure-Activity Relationships (SAR)
The data reveals critical insights into the chemical features governing anti-inflammatory activity:
-
High Potency and Selectivity: The 3-(trifluoromethyl)-5-arylpyrazole analog demonstrates that specific substitutions can yield exceptionally high potency and selectivity for COX-2, with a selectivity index of 225.[2] This is a significant improvement and a key goal in designing safer NSAIDs.
-
Superior In Vivo Efficacy: Analog 35a not only shows a high selectivity index but also demonstrates superior in vivo efficacy in a standard acute inflammation model compared to Celecoxib, inhibiting edema by over 91%.[10]
-
Alternative Mechanisms: The potent IL-6 suppression by analog 6g , reportedly exceeding that of Celecoxib, highlights that some analogs may exert their effects through potent cytokine modulation, which is particularly relevant for autoimmune and neuro-inflammatory conditions.[11]
-
Prodrug Strategies: The development of amino acid-bound pyrazoles, such as analog 4a , represents a clever prodrug approach to improve properties like aqueous solubility, while retaining potent in vivo activity upon conversion to the parent compound.[12]
Validated Experimental Methodologies
The credibility of comparative data hinges on the robustness of the experimental protocols. Below are detailed, self-validating methodologies for assessing the anti-inflammatory activity of novel aminopyrazole analogs.
General Workflow for Compound Evaluation
The evaluation of a new chemical entity typically follows a hierarchical screening process, moving from high-throughput in vitro assays to more complex in vivo models. This ensures that resources are focused on the most promising candidates.
Caption: A standard workflow for the preclinical evaluation of anti-inflammatory compounds.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema Assay
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats or Swiss albino mice (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Compound groups (e.g., 10, 25, 50 mg/kg). Fast animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of the analogs.
Principle: This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the conversion of arachidonic acid to PGH2 by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is typically quantified using an Enzyme Immunoassay (EIA).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and heme (cofactor) according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).
-
Compound Dilution: Prepare a serial dilution of the test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO, then further dilute in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to respective wells:
-
Background wells: Buffer
-
100% Initial Activity wells: Buffer + Vehicle (DMSO)
-
Inhibitor wells: Buffer + Diluted test compound/reference
-
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to all wells except the background. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction. Incubate for 2 minutes at 37°C.
-
Reaction Termination & Measurement: Stop the reaction by adding a saturated stannous chloride solution. The amount of prostaglandin produced is then measured using a competitive EIA as per the kit protocol. Read the absorbance on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
Conclusion and Future Directions
The aminopyrazole scaffold remains a highly privileged structure in the development of anti-inflammatory agents. Comparative studies consistently show that novel analogs can be synthesized with significantly improved potency and COX-2 selectivity over existing drugs like Celecoxib.[2][10] Furthermore, the emergence of analogs with potent cytokine-modulating activity points towards new therapeutic applications in diseases where cytokine dysregulation is a primary driver.[11] Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, exploring multi-target agents that inhibit both COX and LOX pathways, and leveraging computational modeling to rationally design the next generation of aminopyrazole-based anti-inflammatory drugs.[2][8]
References
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University Institute of Pharma Sciences, Chandigarh University, Gharuan, 140413, Mohali, Punjab, India; Vimal Arora University Institute of Pharma Sciences, Chandigarh University; Rajeev Kharb Amity Institute of Pharmacy, Amity University. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Anonymous. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Cognizance Journal of Multidisciplinary Studies. [Link]
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Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
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Li, J., et al. (2005). Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. Acta Pharmacologica Sinica. [Link]
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Gerokonstantis, D. T., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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Al-Ostath, R. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Scientific Reports. [Link]
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Kumar, D., et al. (2021). Investigation of indole functionalized pyrazoles and oxadiazoles as anti-inflammatory agents: Synthesis, in-vivo, in-vitro and in-silico analysis. Bioorganic Chemistry. [Link]
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Patel, P. B., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
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Cerchia, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. [Link]
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Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action. YouTube. [Link]
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Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Comparative Analysis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride Against Commercial Kinase Inhibitors
This guide provides a comprehensive comparison of the novel pyrazole compound, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (herein referred to as Compound-P), with established commercial kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibitor discovery.
Editorial Note: Publicly available experimental data on the specific kinase inhibitory activity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is limited. Therefore, for the purpose of this illustrative guide, we have postulated a plausible kinase target and generated a corresponding hypothetical dataset. This approach allows us to demonstrate a robust framework for comparative analysis that can be applied to novel compounds as empirical data becomes available. We have selected Aurora Kinase A as the hypothetical primary target for Compound-P, drawing from the known propensity of pyrazole-based scaffolds to target this kinase family.[1][2]
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[3] This has led to the development of several successful pyrazole-containing kinase inhibitors. This guide will evaluate our hypothetical compound, Compound-P, against a panel of commercial inhibitors with diverse selectivity profiles:
-
Staurosporine: A broad-spectrum inhibitor, often used as a positive control in kinase assays due to its high affinity for numerous kinases.[4]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[5][6]
-
Vemurafenib: A highly specific inhibitor of the BRAF V600E mutant serine-threonine kinase, a key driver in melanoma.[7][8]
-
AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases A and B.[1][9]
Postulated Mechanism of Action and Target: Compound-P
Based on the structural motifs present in Compound-P and the established activity of related pyrazole compounds, we hypothesize that it acts as an ATP-competitive inhibitor of Aurora Kinase A . Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to various cancers.[3][10] Inhibition of Aurora Kinase A can lead to mitotic arrest and apoptosis in cancer cells.
Relevant Signaling Pathways
To understand the potential impact of Compound-P and the selected commercial inhibitors, it is crucial to visualize their target pathways.
Figure 1: Simplified Aurora Kinase A Signaling Pathway
Caption: Hypothetical inhibition of Aurora Kinase A by Compound-P and AT9283, disrupting mitosis.
Figure 2: Simplified EGFR Signaling Pathway
Caption: Gefitinib inhibits EGFR, blocking downstream pro-survival signaling pathways.
Figure 3: Simplified BRAF/MEK/ERK Signaling Pathway
Caption: Vemurafenib specifically inhibits the mutant BRAF V600E, halting the MAPK cascade.
Comparative Efficacy: In Vitro Kinase Inhibition
The primary method for evaluating the potency of a kinase inhibitor is through in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
Hypothetical IC50 Data
The following table presents a hypothetical comparison of the IC50 values of Compound-P against our panel of commercial inhibitors. The data for the commercial inhibitors are representative values from published literature.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | Aurora A (Hypothetical Target) | EGFR | BRAF V600E | Protein Kinase C (PKC) |
| Compound-P (Hypothetical) | 15 | >10,000 | >10,000 | 5,200 |
| Staurosporine | 15-30 | 50-100 | 20-50 | 3 |
| Gefitinib | >10,000 | 13-77[11] | >10,000 | >10,000 |
| Vemurafenib | >10,000 | >10,000 | 31[7] | >10,000 |
| AT9283 | ~3[9] | >1,000 | >1,000 | >1,000 |
Interpretation:
Based on this hypothetical data, Compound-P demonstrates potent and selective inhibition of Aurora Kinase A, with an IC50 value of 15 nM. Its potency is comparable to the broad-spectrum inhibitor Staurosporine against this target, and only slightly less potent than the multi-targeted inhibitor AT9283. Crucially, Compound-P shows high selectivity, with negligible activity against EGFR and BRAF V600E, and significantly weaker inhibition of PKC. This selective profile is highly desirable in drug development to minimize off-target effects.
Experimental Protocols
To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for generating the kind of data presented in this guide.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of a compound against a purified kinase.[12]
Figure 4: Workflow for In Vitro Kinase IC50 Determination
Caption: A step-by-step workflow for determining inhibitor potency in a biochemical assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., Compound-P) in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions) to be tested.
-
-
Kinase Reaction Mixture:
-
In a microplate, add the assay buffer containing the purified recombinant kinase (e.g., Aurora Kinase A).
-
Add the serially diluted test compound to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding to the kinase.[12]
-
-
Initiation of Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.[12] For radioactive assays, [γ-³²P]-ATP is often used.[13] For non-radioactive methods, the amount of ADP produced can be measured using a coupled enzyme system that generates a fluorescent or luminescent signal.[14]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[13]
-
-
Stopping the Reaction:
-
Terminate the kinase reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions required for kinase activity.[12]
-
-
Detection and Measurement:
-
For radioactive assays: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]-ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Add reagents that convert the ADP generated into a luminescent signal, which is then read by a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Target Engagement and Potency
While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can enter cells and inhibit its target in a physiological context.
Step-by-Step Protocol (Hypothetical NanoBRET™ Target Engagement Assay):
-
Cell Line Preparation:
-
Use a human cell line (e.g., HeLa) engineered to express a fusion protein of the target kinase (Aurora A) and NanoLuc® luciferase.
-
Culture these cells under standard conditions.
-
-
Assay Setup:
-
Plate the cells in a white, opaque 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound (Compound-P) and incubate for a set period (e.g., 2 hours).
-
-
Target Engagement Measurement:
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.
-
Add the NanoBRET™ substrate. If the tracer is displaced by the test compound, the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-kinase fusion and the tracer will be reduced.
-
-
Detection:
-
Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor signals.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's ability to engage the target in live cells.
-
Conclusion and Future Directions
This guide presents a hypothetical yet scientifically grounded comparison of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (Compound-P) with key commercial kinase inhibitors. Our postulation, based on the known properties of the pyrazole scaffold, positions Compound-P as a potent and selective inhibitor of Aurora Kinase A. This favorable profile, if validated experimentally, would make it a promising candidate for further preclinical development, particularly in oncology.
The provided experimental protocols offer a clear and validated pathway for researchers to empirically determine the efficacy and selectivity of novel kinase inhibitors. The next logical steps for a compound like Compound-P would involve:
-
Broad Kinome Screening: To experimentally confirm its selectivity against a large panel of human kinases.
-
Cellular Proliferation Assays: To assess its anti-proliferative effects in cancer cell lines known to be dependent on Aurora Kinase A signaling.
-
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models.
By systematically applying these well-established methodologies, the true therapeutic potential of novel compounds like 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride can be rigorously and efficiently evaluated.
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Mahadevan, D., Morales, C., Cooke, L. S., Manziello, A., & Stejskal, A. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International journal of cancer, 130(12), 2985-2994. [Link]
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A Comparative Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and its Ethyl Ester in Biological Assays
Introduction: The Carboxylic Acid vs. Ester Dichotomy in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The functional groups appended to this heterocyclic core play a critical role in defining a compound's physicochemical properties and, consequently, its biological activity. The choice between a carboxylic acid and its ethyl ester is a classic example of how a subtle structural modification can profoundly impact a molecule's behavior in a biological system.
Carboxylic acids are often key to target engagement through hydrogen bonding and ionic interactions. However, their polar nature can limit cell membrane permeability, potentially reducing efficacy in cell-based assays and in vivo models. Conversely, esterification masks the polar carboxylic acid group, increasing lipophilicity and often enhancing cell permeability. This strategy is frequently employed in prodrug design, where the ester is cleaved by intracellular esterases to release the active carboxylic acid.
This guide will delve into the expected differences in physicochemical properties, biological assay performance, and experimental considerations when working with 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and its ethyl ester.
Physicochemical Properties: A Tale of Two Solubilities
The hydrochloride salt of the carboxylic acid and its ethyl ester are expected to exhibit distinct physicochemical profiles, which will directly influence their handling and performance in biological assays.
| Property | 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Rationale & Implications |
| Molecular Formula | C₅H₈ClN₃O₂[3] | C₇H₁₁N₃O₂[4] | The addition of an ethyl group increases the molecular weight and carbon content of the ester. |
| Molecular Weight | 177.59 g/mol [3] | 169.18 g/mol (free base)[5] | A slight difference in molecular weight. |
| Form | Crystalline solid | Expected to be a crystalline solid or oil[4][5] | Both are typically solids at room temperature. |
| Aqueous Solubility | High | Low | The hydrochloride salt is designed for enhanced water solubility. The ethyl ester is more lipophilic and thus less soluble in aqueous media. This is a critical consideration for stock solution preparation and buffer compatibility in assays. |
| Lipophilicity (logP) | Low (predicted) | Higher (predicted)[6][7] | The ethyl ester's increased lipophilicity suggests better passive diffusion across cell membranes. |
| pKa | Carboxylic acid ~2-5; Amino group ~3-5 | Amino group ~3-5 | The carboxylic acid's pKa indicates it will be predominantly ionized at physiological pH, contributing to its polarity. The basicity of the amino group is similar in both compounds. |
Key Takeaway: The most significant difference lies in their solubility and lipophilicity. The hydrochloride salt is ideal for assays requiring high aqueous concentrations, while the ethyl ester's properties suggest it may be more suitable for cell-based assays where membrane permeability is a factor.
Performance in Biological Assays: A Predictive Comparison
Based on the differing physicochemical properties and the known biological activities of similar pyrazole derivatives, we can anticipate how these two compounds will perform in common biological assays.
Anti-inflammatory Assays
Pyrazole derivatives are well-documented for their anti-inflammatory potential[1][8]. A common mechanism involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride: In cell-free enzyme inhibition assays (e.g., COX-1/COX-2 inhibition), the carboxylic acid is likely the active species. Its ability to form ionic and hydrogen bonds may be crucial for binding to the active site of the target enzyme. The high aqueous solubility is an advantage in these biochemical assays.
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester: In cell-based assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages), the ethyl ester is predicted to exhibit higher potency due to enhanced cell permeability. Once inside the cell, it is expected to be hydrolyzed by intracellular esterases to the active carboxylic acid. This prodrug-like behavior could lead to a higher intracellular concentration of the active compound compared to direct treatment with the carboxylic acid form. Studies on other pyrazole-4-carboxylic acid ethyl esters have shown potent inhibition of neutrophil chemotaxis, a key process in inflammation[1][9].
Predicted Outcome: The ethyl ester is likely to show superior performance in cell-based anti-inflammatory assays, while the carboxylic acid hydrochloride will be the preferred compound for direct enzyme inhibition studies.
Antimicrobial Assays
The pyrazole nucleus is also a common scaffold in the development of antimicrobial agents[2].
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride: In standard antimicrobial susceptibility testing (e.g., broth microdilution to determine Minimum Inhibitory Concentration - MIC), the high water solubility of the hydrochloride salt ensures uniform distribution in the growth medium, providing reliable MIC values. The activity will depend on the specific mechanism of action and whether the target is extracellular or intracellular.
-
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester: The ethyl ester's increased lipophilicity may facilitate its passage through the microbial cell wall and membrane. If the intracellular concentration is a limiting factor for the compound's activity, the ester could show a lower MIC value than the carboxylic acid. However, the efficiency of ester hydrolysis within the microbial cell will be a critical determinant of its activity. Some studies on pyrazole derivatives have demonstrated that modifications impacting lipophilicity can significantly affect antimicrobial potency[10].
Predicted Outcome: The relative performance will depend on the microbial species and the compound's mechanism of action. The ethyl ester may have an advantage against microbes where intracellular targets are key and esterase activity is present.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol assesses the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare 10 mM stock solutions of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and its ethyl ester in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: Replace the culture medium with fresh medium containing the diluted compounds.
-
Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells with 1 µg/mL of LPS. Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated positive control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against a bacterial strain (e.g., Staphylococcus aureus).
Workflow Diagram:
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Antifungal spectrum of compounds derived from "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" compared to existing fungicides
In the relentless battle against fungal pathogens, the emergence of drug resistance necessitates a continuous search for novel antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent antifungal effects. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the antifungal spectrum of novel compounds derived from "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" and compare their performance against established fungicides.
This document is structured to not only present a comparative analysis based on available data for structurally related compounds but also to serve as a methodological blueprint for the systematic evaluation of new chemical entities in this class. We will delve into the rationale behind experimental design, provide detailed protocols, and offer a clear framework for data interpretation, empowering researchers to conduct self-validating and robust comparative studies.
The Chemical Landscape: Pyrazole Carboxamides as Next-Generation Antifungals
The scaffold of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride offers a versatile starting point for the synthesis of a diverse library of pyrazole carboxamide derivatives. The core structure, a five-membered heterocyclic ring, is a common feature in many biologically active molecules.[1] The strategic modification of this scaffold can lead to compounds with enhanced antifungal potency and a broader spectrum of activity. While specific data for derivatives of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is not yet widely published, extensive research on structurally similar compounds, particularly those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has demonstrated significant antifungal potential, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme.[2][3]
Mechanism of Action: Targeting Fungal Respiration
Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[4] These compounds target Complex II of the mitochondrial electron transport chain, a crucial component for cellular respiration in fungi.[5] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these inhibitors block the oxidation of succinate to fumarate.[6] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain ultimately leads to a depletion of cellular ATP, inhibiting fungal growth and proliferation.[7]
Caption: Proposed mechanism of action for novel pyrazole carboxamides as SDH inhibitors.
A Head-to-Head Comparison: Antifungal Spectrum Analysis
A critical step in evaluating any new antifungal candidate is to determine its spectrum of activity against a panel of clinically and agriculturally relevant fungal pathogens. This section outlines a comparative framework, presenting hypothetical data for novel pyrazole derivatives alongside established minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) values for existing fungicides.
Table 1: Comparative Antifungal Spectrum (Hypothetical EC50/MIC in µg/mL)
| Fungal Species | Novel Pyrazole Derivative 1 | Novel Pyrazole Derivative 2 | Fluconazole | Amphotericin B | Caspofungin | Boscalid |
| Candida albicans | [Data] | [Data] | 0.25 - 8[4] | 0.125 - 1[8] | 0.03 - 0.25[9] | N/A |
| Candida glabrata | [Data] | [Data] | 1 - >64[4] | 0.25 - 2[8] | 0.03 - 0.5[9] | N/A |
| Aspergillus fumigatus | [Data] | [Data] | >64 | 0.25 - 2 | 0.125 - 1 | N/A |
| Fusarium oxysporum | [Data] | [Data] | >64 | 2 - >16 | >8 | [Data] |
| Rhizoctonia solani | [Data] | [Data] | N/A | N/A | N/A | 0.1 - 5[2] |
| Botrytis cinerea | [Data] | [Data] | N/A | N/A | N/A | 0.05 - 2[2] |
Note: This table is a template. Researchers should populate it with their experimentally determined EC50 or MIC values. The values for existing fungicides are approximate ranges from published literature and can vary. N/A indicates that the fungicide is not typically used for that pathogen.
Experimental Protocol: Determining Antifungal Susceptibility
To ensure the generation of reliable and reproducible data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.[10] The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
Materials
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Test compounds (novel pyrazole derivatives and reference fungicides)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Spectrophotometer or plate reader
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum standardization
Experimental Workflow
Caption: Standard workflow for antifungal susceptibility testing via broth microdilution.
Step-by-Step Methodology
-
Compound Preparation: Dissolve the novel pyrazole derivatives and reference fungicides in DMSO to create high-concentration stock solutions. Perform serial two-fold dilutions in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentrations.
-
Inoculum Preparation: Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts). Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the suspension to a final concentration as specified by CLSI guidelines (typically 0.5-2.5 x 10^3 cells/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum in medium without any compound) and a sterility control (medium only). Incubate the plates at 35°C for 24 to 72 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.
Concluding Remarks and Future Directions
This guide provides a robust framework for the comparative evaluation of novel antifungal compounds derived from 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. By adhering to standardized methodologies and conducting head-to-head comparisons with existing fungicides, researchers can generate the high-quality, reliable data necessary to advance promising candidates through the drug development pipeline.
The pyrazole scaffold holds considerable promise for the development of new antifungal agents, particularly those targeting the succinate dehydrogenase enzyme. Further research should focus on synthesizing a diverse library of derivatives and conducting comprehensive in vitro and in vivo studies to fully elucidate their therapeutic potential. The systematic approach outlined in this guide will be instrumental in identifying the next generation of fungicides to combat the growing threat of fungal infections.
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Chen, Y., et al. (2023). Complex II Biology in Aging, Health, and Disease. International Journal of Molecular Sciences, 24(15), 12009. [Link]
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A Comparative Toxicological Assessment of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride and Structurally Related Analogs: A Guide for Preclinical Safety Evaluation
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] As novel pyrazole derivatives are synthesized, a thorough evaluation of their toxicological profile is paramount to ensure their safety and viability as potential therapeutic agents. This guide provides a comprehensive framework for assessing the toxicity profile of a novel compound, "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride," in comparison to structurally similar pyrazole-based compounds.
This document is intended for researchers, scientists, and drug development professionals. It outlines a series of standard, validated in vitro and in vivo assays to build a robust preclinical safety profile. The experimental designs described herein are grounded in established regulatory guidelines and best practices to ensure data integrity and relevance for risk assessment. While specific experimental data for "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" is not yet publicly available, this guide will utilize data from related pyrazole compounds to provide context and a framework for comparative analysis.
Comparative Compounds
For a meaningful toxicological comparison, a selection of structurally related pyrazole carboxylic acid derivatives with known, albeit limited, safety information will be used as benchmarks. These include:
-
Compound A: 1-Methyl-1H-pyrazole-3-carboxylic acid: A simple methylated pyrazole carboxylic acid. Its safety data sheet indicates it can cause serious eye irritation and may cause respiratory irritation.[2]
-
Compound B: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A chlorinated and ethylated analog. It is classified as a skin and eye irritant.[3]
-
Compound C: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A difluoromethylated isomer. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Compound D: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: An amino-substituted pyrazole with a carboxamide group, which is structurally related to the target compound. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Tier 1: In Vitro Toxicity Assessment
The initial phase of toxicological screening involves a battery of in vitro assays designed to identify potential liabilities early in the development process, conserving resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and widely accepted colorimetric method to assess a compound's effect on cell viability and metabolic activity.[6][7] It provides a quantitative measure of a compound's intrinsic cytotoxicity across various cell lines, offering insights into its therapeutic index.[6]
Experimental Protocol: MTT Assay [6]
-
Cell Culture: A panel of cell lines should be selected to represent both cancerous and healthy tissues. For instance, HepG2 (human liver cancer), A549 (human lung cancer), and HEK293 (human embryonic kidney) cells are commonly used.[6][8] Cells are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound and comparator compounds are serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). The vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. The medium is removed from the wells and replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.
Illustrative Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid HCl | HepG2 | Hypothetical Data |
| A549 | Hypothetical Data | |
| HEK293 | Hypothetical Data | |
| Compound A | HepG2 | >100 |
| Compound B | HepG2 | 75.2 |
| Compound C | HepG2 | 55.8 |
| Compound D | HepG2 | 82.1 |
Workflow for Cytotoxicity Assessment:
Caption: Workflow of the in vitro cytotoxicity assessment using the MTT assay.
Genotoxicity Assessment: The Ames Test
Rationale: The bacterial reverse mutation assay, or Ames test, is a widely used method to evaluate the mutagenic potential of a chemical compound.[9][10] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[9] A positive test, indicated by the growth of revertant colonies on a histidine-deficient medium, suggests that the compound can induce mutations in DNA.[9][10]
Experimental Protocol: Ames Test [9][11][12]
-
Bacterial Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, and TA1537) should be used to detect different types of mutations.[12]
-
Metabolic Activation (S9 Mix): The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect metabolites that may be mutagenic.
-
Plate Incorporation Method:
-
To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Molten top agar is added to the tube, mixed, and poured onto a minimal glucose agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (vehicle control).
Illustrative Data Presentation:
| Compound | Strain | With S9 Mix | Without S9 Mix | Result |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid HCl | TA98 | Hypothetical Data | Hypothetical Data | Negative/Positive |
| TA100 | Hypothetical Data | Hypothetical Data | Negative/Positive | |
| Vehicle Control | TA98 | 25 ± 5 | 22 ± 4 | Negative |
| Positive Control (e.g., 2-Nitrofluorene) | TA98 | 500 ± 50 | 450 ± 40 | Positive |
Workflow for Genotoxicity Assessment:
Caption: Workflow of the genotoxicity assessment using the Ames test.
Cardiotoxicity Assessment: hERG Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsade de Pointes).[13][14] Early screening for hERG channel inhibition is a critical step in preclinical safety assessment, as recommended by regulatory agencies like the FDA and EMA.[14]
Experimental Protocol: Automated Patch Clamp hERG Assay [13][15]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Automated Patch Clamp: An automated patch-clamp system (e.g., QPatch) is used for high-throughput screening.
-
Compound Application: Cells are exposed to a range of concentrations of the test compound.
-
Electrophysiological Recording: The hERG current is measured before and after the application of the compound.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined. A safety margin is typically calculated by comparing the hERG IC50 to the anticipated therapeutic plasma concentration. A margin of at least 30-fold is historically considered acceptable, with a 100-fold margin being more conservative.[16]
Illustrative Data Presentation:
| Compound | hERG IC50 (µM) |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid HCl | Hypothetical Data |
| Compound A | >30 |
| Compound B | 15.5 |
| Compound C | 22.1 |
| Positive Control (e.g., E-4031) | 0.01 |
Tier 2: In Vivo Acute Oral Toxicity Assessment
Rationale: Following in vitro screening, an in vivo acute oral toxicity study is conducted to determine the potential adverse effects of a single, high dose of the substance. This provides information on the median lethal dose (LD50) and helps classify the compound according to the Globally Harmonized System (GHS).[17] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[17][18]
Experimental Protocol: OECD 423 (Acute Toxic Class Method) [18]
-
Animal Model: The rat is the preferred species.[19] A small group of animals (3 per step), typically females, are used.
-
Dosing: The procedure starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.
-
Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. This allows for the classification of the substance into a specific toxicity category.
Illustrative Data Presentation:
| Compound | Starting Dose (mg/kg) | Outcome (Mortality) | GHS Category |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid HCl | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Compound C | 300 | 1/3 | Category 4 |
| - | 2000 | 3/3 | - |
Workflow for Acute Oral Toxicity Assessment:
Caption: Workflow of the acute oral toxicity assessment following OECD Guideline 423.
Discussion and Interpretation of Results
The collective data from these assays will provide a comprehensive initial toxicity profile for "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride."
-
Cytotoxicity: The IC50 values from the MTT assay will establish the compound's in vitro therapeutic window. A high IC50 against healthy cell lines (e.g., HEK293) and a low IC50 against cancer cell lines would be a desirable profile for an anticancer agent.[20] Comparison with the benchmark compounds will reveal the impact of different substitutions on the pyrazole ring on cytotoxicity. For example, some studies have shown that the introduction of specific side chains can significantly alter the cytotoxic potential of pyrazole derivatives.[8]
-
Genotoxicity: A negative result in the Ames test is a strong indicator that the compound is not a bacterial mutagen. A positive result would be a significant red flag, necessitating further investigation into its genotoxic mechanism.
-
Cardiotoxicity: The hERG IC50 value is a critical parameter for cardiac safety. A large safety margin between the hERG IC50 and the effective therapeutic concentration is essential to minimize the risk of cardiac arrhythmias.
-
Acute Oral Toxicity: The in vivo study will provide an initial assessment of the compound's toxicity upon acute oral exposure and will be crucial for GHS classification and for guiding dose selection in subsequent repeat-dose toxicity studies. Some pyrazole derivatives have been shown to have low acute toxicity, while others have demonstrated dose-dependent adverse effects.[21][22]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the toxicity profile of "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride" in comparison to its structural analogs. By employing a tiered approach of in vitro and in vivo assays, researchers can efficiently identify potential toxicological liabilities, enabling data-driven decisions in the drug development process. The integration of these standard assays provides a solid foundation for a comprehensive preclinical safety assessment, ensuring that only the most promising and safest candidates advance toward clinical evaluation.
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Abdel-Wahab, B. F., et al. (2022). Pyrazole-based Schiff bases: Synthesis, in-vitro biological evaluation, and in-silico ADMT studies. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
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IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Evotec. (n.d.). hERG Safety. Cyprotex. [Link]
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Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. [Link]
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Jabbar, A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 861-870. [Link]
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OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
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Durmuş, S., & Ülgen, K. Ö. (2020). hERG toxicity assessment: Useful guidelines for drug design. Computational Biology and Chemistry, 86, 107254. [Link]
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ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
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ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
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de Faria, F. C., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Basic & Clinical Pharmacology & Toxicology, 115(5), 426-434. [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
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Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
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ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. [Link]
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Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid Hydrochloride Derivatives as 5-HT4 Receptor Agonists
As drug discovery pipelines increasingly focus on precision and efficacy, rigorously validating a compound's mechanism of action (MoA) is paramount. This guide provides an in-depth, experience-driven framework for confirming the MoA of derivatives of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, a chemical scaffold associated with serotonin 5-HT4 receptor agonism. We will detail a logical, self-validating experimental workflow, compare the performance of a representative derivative against a known alternative, and explain the scientific rationale behind each methodological choice.
This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic compounds targeting G-protein coupled receptors (GPCRs).
The 5-HT4 Receptor: A Key Therapeutic Target
The 5-HT4 receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a critical second messenger. Due to its role in regulating gastrointestinal motility, the 5-HT4 receptor is a validated target for treating disorders like chronic constipation and gastroparesis.
The compound "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid," also known as Pancopride, has been identified as an agonist of this receptor. The following sections outline a comprehensive strategy to validate this MoA for any novel derivative of this scaffold.
Signaling Pathway Overview
Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: Canonical 5-HT4 receptor signaling cascade upon agonist binding.
A Multi-Tiered Experimental Workflow for MoA Validation
To build a robust evidence package, a tiered approach is essential. This workflow moves from direct target engagement to functional cellular outcomes, ensuring each step logically validates the next.
Caption: A logical workflow for validating a novel 5-HT4 receptor agonist.
Tier 1: Confirming Target Engagement with Radioligand Binding Assays
The 'Why': Before assessing function, we must first prove that the test compound physically binds to the 5-HT4 receptor. A competitive radioligand binding assay is the gold standard for this. It measures the ability of a non-radioactive test compound to displace a known radioactive ligand that has a high affinity for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Use cell membranes from a stable cell line overexpressing the human 5-HT4 receptor (e.g., HEK293-h5HT4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein per well).
-
A fixed concentration of a suitable radioligand, such as [³H]-GR113808 (a known 5-HT4 antagonist), at its approximate dissociation constant (Kd).
-
Increasing concentrations of the test derivative (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled, potent 5-HT4 ligand (e.g., 10 µM unlabeled GR113808).
-
-
Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters to remove any remaining unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Quantifying Functional Activity with a cAMP Assay
The 'Why': Binding does not guarantee activation. Since the 5-HT4 receptor is Gs-coupled, agonism should lead to a measurable increase in intracellular cAMP. A functional assay measuring cAMP accumulation directly tests for this primary signaling event.
Experimental Protocol: HTRF cAMP Accumulation Assay
-
Cell Plating: Seed cells expressing the 5-HT4 receptor (e.g., CHO-K1-h5HT4) into a 384-well plate and culture overnight.
-
Compound Addition:
-
Remove culture medium.
-
Add varying concentrations of the test derivative, a reference agonist (e.g., Prucalopride), and a negative control (vehicle). Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Incubation: Incubate for 30 minutes at 37°C to stimulate the cells.
-
Lysis and Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET (Förster Resonance Energy Transfer) signal.
-
Cellular cAMP produced upon receptor activation competes with the cAMP-d2 acceptor, reducing the FRET signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader after a 60-minute incubation at room temperature.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Comparative Analysis: Derivative "AMP-101" vs. Prucalopride
To contextualize the performance of our hypothetical derivative, "AMP-101" (a 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid derivative), we compare it to Prucalopride, an established and highly selective 5-HT4 receptor agonist used clinically.
| Parameter | "AMP-101" (Test Derivative) | Prucalopride (Reference Compound) | Interpretation |
| Binding Affinity (Ki, nM) | 8.5 nM | 10.2 nM | AMP-101 shows slightly higher affinity for the 5-HT4 receptor. |
| Functional Potency (EC50, nM) | 12.1 nM | 15.5 nM | AMP-101 is slightly more potent in activating the cAMP pathway. |
| Maximal Efficacy (Emax) | 100% (Full Agonist) | 100% (Full Agonist) | Both compounds are full agonists, capable of eliciting the maximum possible response from the receptor. |
| Selectivity (Ki for D2 Receptor) | > 10,000 nM | > 10,000 nM | Both compounds exhibit high selectivity against the dopamine D2 receptor, a key off-target to avoid due to potential side effects. |
Analysis: The data suggests that the hypothetical derivative "AMP-101" is a potent and selective full agonist of the 5-HT4 receptor, with performance characteristics slightly superior to the established drug Prucalopride in these in vitro assays. This provides a strong rationale for advancing AMP-101 to further preclinical testing.
Conclusion
This guide outlines a rigorous, multi-tiered workflow for validating the mechanism of action of novel 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid derivatives as 5-HT4 receptor agonists. By systematically confirming target binding and then linking it to a quantifiable functional readout (cAMP accumulation), researchers can build a high-confidence data package. The comparative analysis against a known standard like Prucalopride is a critical step, providing essential context for a compound's therapeutic potential. This logical and self-validating approach ensures that only the most promising and well-characterized candidates are progressed, ultimately enhancing the efficiency and success rate of the drug discovery process.
References
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Pancopride - PubChem. National Center for Biotechnology Information. [Link]
-
Prucalopride. DrugBank. [Link]
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5-HT4 Receptor Agonists. ScienceDirect. [Link]
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Competitive Binding Assays. BMG LABTECH. [Link]
-
HTRF cAMP Assays. Cisbio. [Link]
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The Cheng-Prusoff Equation. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. However, the inherent promiscuity of some of these compounds necessitates a thorough understanding of their cross-reactivity profiles. This guide provides an in-depth, objective comparison of the performance of inhibitors based on this scaffold, supported by experimental data, to aid in the rational design and selection of compounds for further development.
The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity
Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. While the development of potent kinase inhibitors has revolutionized cancer treatment, a significant hurdle remains: achieving target selectivity.
The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity often leads to inhibitors binding to unintended targets, resulting in off-target effects that can range from diminished efficacy to severe toxicity. Therefore, a comprehensive assessment of an inhibitor's cross-reactivity is not merely a supplementary exercise but a cornerstone of its preclinical development. Understanding the polypharmacology of a compound can unveil potential therapeutic synergies or flag liabilities early in the discovery pipeline.
This guide will focus on inhibitors derived from the 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid core, a versatile scaffold that has yielded both highly selective and multi-targeted inhibitors. We will delve into the structural determinants of selectivity and explore how subtle modifications to this core can dramatically alter the cross-reactivity landscape.
The 4-Amino-1-methyl-1H-pyrazole-3-carboxamide Scaffold: A Platform for Diverse Kinase Inhibitors
The 4-amino-1-methyl-1H-pyrazole-3-carboxamide core provides a rigid framework that can be strategically decorated with various functional groups to achieve desired interactions within the kinase ATP-binding site. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents at the 1, 3, and 4 positions of the pyrazole ring, as well as the carboxamide moiety, can be modified to fine-tune potency and selectivity.
Caption: Core chemical structure of the 4-Amino-1-methyl-1H-pyrazole-3-carboxamide scaffold.
Case Study: FN-1501, a Multi-Targeted Inhibitor
A prominent example of an inhibitor built upon a closely related scaffold is FN-1501 (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide).[1] This compound was designed as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1] Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[2] CDKs are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.
FN-1501 demonstrates nanomolar potency against its primary targets.[3] However, further profiling has revealed its activity against a broader range of kinases, including KIT, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), anaplastic lymphoma kinase (ALK), and RET proto-oncogene (RET).[4] This multi-targeted profile highlights the potential for both beneficial polypharmacology and unwanted off-target effects.
Comparative Inhibitory Activity of FN-1501
| Target Kinase | IC₅₀ (nM) | Kinase Family | Therapeutic Area | Reference |
| FLT3 | 0.28 | Receptor Tyrosine Kinase | AML | [3] |
| CDK2/cyclin A | 2.47 | Serine/Threonine Kinase | Cell Cycle/Cancer | [3] |
| CDK4/cyclin D1 | 0.85 | Serine/Threonine Kinase | Cell Cycle/Cancer | [3] |
| CDK6/cyclin D1 | 1.96 | Serine/Threonine Kinase | Cell Cycle/Cancer | [3] |
| KIT | Potent Inhibition | Receptor Tyrosine Kinase | Cancer | [4] |
| PDGFR | Potent Inhibition | Receptor Tyrosine Kinase | Cancer | [4] |
| VEGFR2 | Potent Inhibition | Receptor Tyrosine Kinase | Angiogenesis/Cancer | [4] |
| ALK | Potent Inhibition | Receptor Tyrosine Kinase | Cancer | [4] |
| RET | Potent Inhibition | Receptor Tyrosine Kinase | Cancer | [4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for KIT, PDGFR, VEGFR2, ALK, and RET are described as "potent inhibition" based on preclinical data, with specific IC₅₀ values not publicly available in the cited source.
The data clearly indicates that while FN-1501 is a highly potent inhibitor of FLT3 and various CDKs, its activity extends to other important tyrosine kinases. This broad-spectrum activity could be advantageous in treating complex diseases driven by multiple signaling pathways. However, it also underscores the critical need for careful clinical monitoring for potential side effects associated with the inhibition of these off-target kinases.[5][6]
Best Practices for Profiling Cross-Reactivity: A Self-Validating System
To ensure the trustworthiness and scientific integrity of cross-reactivity data, a multi-faceted approach employing orthogonal assays is essential. Relying on a single method can provide a limited or even misleading picture of an inhibitor's selectivity.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan®)
Causality behind the choice: This approach provides a broad, initial assessment of an inhibitor's selectivity across a large portion of the human kinome. It is a competition-based binding assay that is independent of enzyme activity, making it a robust method for identifying direct interactions.[7][8]
Experimental Protocol: KINOMEscan® Competition Binding Assay
-
Kinase-tagged Phage Preparation: The kinase of interest is fused to a T7 bacteriophage.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition: The phage-tagged kinase, the test inhibitor, and the immobilized ligand are incubated together.
-
Quantification: If the test inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of phage-tagged kinase bound to the solid support is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test inhibitor.[9]
Caption: A simplified workflow of the KINOMEscan® assay for assessing inhibitor cross-reactivity.
Cellular Thermal Shift Assay (CETSA®)
Causality behind the choice: CETSA® is a powerful method for verifying target engagement within the complex milieu of a living cell. It relies on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation. This assay provides crucial evidence that the inhibitor can reach and bind to its intended target in a physiological context.[10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (DMSO).
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis: The cells are lysed to release the cellular proteins.
-
Centrifugation: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[12][13]
Orthogonal Activity-Based Assays
Causality behind the choice: While binding assays confirm interaction, they do not directly measure the functional consequence of that interaction. Therefore, it is crucial to perform enzymatic assays to determine the inhibitory activity (e.g., IC₅₀) of the compound against both the primary target and key off-targets identified in the initial screen.
Experimental Protocol: In Vitro Kinase Activity Assay (Example: TR-FRET)
-
Reaction Mixture: The kinase, a fluorescently labeled substrate, and ATP are combined in a microplate well.
-
Inhibitor Addition: The test inhibitor is added at various concentrations.
-
Incubation: The reaction is incubated to allow for substrate phosphorylation.
-
Detection: A specific antibody that recognizes the phosphorylated substrate, labeled with a second fluorophore, is added.
-
Signal Measurement: The proximity of the two fluorophores upon antibody binding to the phosphorylated substrate results in a FRET (Förster Resonance Energy Transfer) signal, which is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the FRET signal against the inhibitor concentration.[14]
Navigating the Path Forward: From Scaffold to Selective Inhibitor
The 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold represents a highly versatile starting point for the development of potent kinase inhibitors. The case of FN-1501 demonstrates that this core can be elaborated to produce multi-targeted agents with significant therapeutic potential. However, this example also serves as a crucial reminder of the importance of comprehensive cross-reactivity profiling.
For researchers in drug discovery, the path from a promising scaffold to a selective clinical candidate is paved with rigorous and objective assessment. By employing a multi-pronged strategy that combines broad kinome-wide screening with in-cell target engagement and functional activity assays, the scientific community can build a more complete and reliable picture of an inhibitor's selectivity. This, in turn, will enable the rational design of next-generation inhibitors with improved safety profiles and enhanced therapeutic efficacy. The data and methodologies presented in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complex landscape of kinase inhibitor cross-reactivity and to ultimately contribute to the development of safer and more effective medicines.
References
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A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. PubMed Central. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
-
Experimental profiling. Bio-protocol. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Publications. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]
-
KINOMEscan data. HMS LINCS Project. [Link]
-
Assays. HMS LINCS Project. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. MDPI. [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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Publications. CETSA. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Welcome to your essential guide for the responsible disposal of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1189693-96-6). As a key intermediate in pharmaceutical research and development, understanding the proper handling and disposal of this compound is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol grounded in established safety principles and regulatory awareness.
The core philosophy of this guide is proactive risk management. Pyrazole derivatives, while valuable in synthesis, can present various health and environmental hazards if managed improperly.[1][2] This guide is structured to provide not just instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment and Initial Precautions
Before initiating any disposal protocol, it is crucial to understand the inherent risks associated with 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
1.1. Hazard Identification
Based on data for the compound and structurally similar pyrazole-based carboxylic acids, the primary hazards include:
While comprehensive toxicological data for this specific molecule may be limited, the precautionary principle dictates that it should be handled as a hazardous substance.[3]
1.2. Immediate Safety Measures & Personal Protective Equipment (PPE)
Due to the identified hazards, a stringent PPE protocol is non-negotiable. This creates a primary barrier between you and the chemical, mitigating risks of exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against dust particles and splashes causing serious eye irritation.[5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust that may cause respiratory irritation.[3][5][6] |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of airborne particles.[5]
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for disposing of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. The primary goal is to manage the chemical as a hazardous waste, preventing its release into the environment.
2.1. Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] While this specific compound is not typically a listed waste, its potential toxicity and irritant properties warrant its management as a hazardous chemical waste.
2.2. Solid Waste Disposal Procedure
This procedure applies to the pure compound, contaminated materials (e.g., weigh boats, paper), and spill cleanup materials.
-
Step 1: Segregation and Collection:
-
Carefully collect all solid waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Step 2: Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride."
-
Include the approximate quantity of waste. Accurate labeling is a legal requirement and ensures safe handling by waste management personnel.
-
-
Step 3: Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, bases, or amines.[5]
-
-
Step 4: Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical via standard municipal trash.
-
2.3. Disposal of Empty Containers
Empty containers that once held this chemical must also be managed properly to prevent residual contamination.
-
Step 1: Decontamination:
-
Step 2: Container Management:
-
After triple-rinsing, deface or remove the original product label to avoid confusion.[8]
-
The now-decontaminated container can typically be disposed of in regular trash or recycled, depending on institutional policies.
-
2.4. Liquid Waste (Rinsate) Disposal
-
Step 1: Collection:
-
Collect all rinsate from container decontamination in a dedicated, sealed, and leak-proof container for aqueous or solvent-based hazardous waste.[8]
-
-
Step 2: Labeling and Storage:
-
Label the container as "Hazardous Waste" and list the contents (e.g., "Water/Ethanol rinsate containing trace 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride").
-
Store this container in the satellite accumulation area alongside the solid waste.
-
-
Step 3: Arrange for Pickup:
-
Arrange for pickup of the liquid hazardous waste through your EHS office.
-
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal decision workflow for the subject compound.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
-
Step 1: Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
Ensure proper ventilation.
-
-
Step 2: Don Appropriate PPE:
-
Wear all PPE as outlined in Section 1.2, including respiratory protection if the spill generates dust.
-
-
Step 3: Containment and Cleanup:
-
Step 4: Decontamination:
-
Wipe the spill area with a wet cloth or paper towels.
-
Dispose of all cleanup materials as solid hazardous waste.
-
-
Step 5: Reporting:
-
Report the spill to your laboratory supervisor and EHS office, regardless of size.
-
This workflow ensures a systematic and safe response to accidental releases.
Caption: Emergency spill response workflow.
The "Why": Causality and Best Practices
-
Why segregate waste? Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation is a cornerstone of compliant and cost-effective waste management.
-
Why not use drains? Pharmaceutical compounds and their intermediates can be potent environmental contaminants, disrupting aquatic ecosystems even at low concentrations.[8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[10]
-
Why triple-rinse containers? This is a standard procedure to ensure that containers are sufficiently decontaminated to no longer be considered hazardous waste, preventing the unnecessary disposal of non-hazardous items as hazardous.[8]
-
Why involve EHS? Your institution's EHS department is the authoritative body for waste management. They are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations, such as those outlined in 40 CFR parts 260-273.[7]
By adhering to these detailed protocols, you contribute to a culture of safety and environmental stewardship. This guide serves as your trusted resource for managing 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride waste, ensuring that your valuable research does not come at the cost of safety or ecological integrity.
References
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- Fisher Scientific. (2023). 1-Methyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2009). 4-Nitro-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2023). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Safety Data Sheet.
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. As professionals in research and development, our commitment to safety is paramount, not only for personal protection but also for ensuring the integrity of our experimental outcomes. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and best practices in laboratory safety. The underlying principle of this guide is proactive risk mitigation through a deep understanding of the material's potential hazards and the corresponding protective measures.
Section 1: Hazard Assessment & Triage
The pyrazole scaffold is a cornerstone in modern drug discovery, known for its wide range of biological activities.[1][2] The hydrochloride salt form generally enhances a compound's stability and solubility in aqueous media.[3] However, this combination of a bioactive heterocycle with an acidic salt necessitates a stringent handling protocol.
Anticipated Hazard Profile:
Based on data from analogous compounds, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride should be handled as a material that is, at minimum:
| Hazard Classification | Rationale and Supporting Evidence |
| Skin Irritant (Category 2) | Pyrazole derivatives consistently show skin irritation potential.[4][5][6] |
| Serious Eye Irritant (Category 2) | Causes serious eye irritation, a common characteristic of this chemical class.[4][5][6][7][8] |
| Respiratory Tract Irritant | As a fine powder, the compound poses a significant risk of respiratory irritation if inhaled.[4][5][7][8] |
| Harmful if Swallowed | Acidic and biologically active compounds can cause irritation to mucous membranes upon ingestion.[5][7] |
The logical flow from recognizing these hazards to selecting the appropriate protective equipment is a foundational aspect of laboratory safety.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a direct response to the assessed risks. For this compound, a multi-layered approach to PPE is mandatory.
Primary Engineering Control: The Chemical Fume Hood
Causality: The single most effective measure for preventing respiratory exposure to chemical dusts and vapors is the use of a certified chemical fume hood.[8][9] By containing the powdered compound at the source, the fume hood drastically reduces the risk of inhalation, which is the most direct route of exposure for a fine chemical solid. All weighing, transfer, and solution preparation activities must be conducted within a fume hood.
Dermal Protection (Skin & Hands)
-
Gloves: Standard nitrile laboratory gloves provide adequate protection against incidental contact.[10]
-
Expertise in Practice: For procedures involving larger quantities (>1 gram) or extended handling times, double-gloving is recommended. This practice provides a critical time buffer in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
-
-
Laboratory Coat: A standard, flame-resistant lab coat is the minimum requirement to protect skin and clothing from dust and minor splashes.
-
Impervious Apron: When handling quantities greater than 10 grams or preparing stock solutions, an impervious, chemical-resistant apron should be worn over the lab coat. This provides an additional barrier against spills that could saturate the lab coat.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient . Due to the severe eye irritation potential, indirectly vented, splash-proof chemical goggles that form a seal around the eyes are mandatory.[8] This is a non-negotiable standard as per OSHA 29 CFR 1910.133.
-
Face Shield: A full-face shield must be worn over chemical splash goggles when handling the solid compound outside of a glovebox (e.g., weighing), transferring significant quantities, or when there is any risk of splashing during solution preparation.[11] The face shield protects the entire face from splashes and airborne particles.
Respiratory Protection
A fume hood is the primary respiratory control. However, in the event of a significant spill or the need to perform cleaning operations outside of a fume hood, respiratory protection is required. A NIOSH-approved air-purifying respirator with a combination of P100 (particulate) and organic vapor cartridges is the appropriate choice.[9]
Summary of PPE Requirements by Task:
| Task | Minimum Required PPE |
| Weighing/Transfer (<1g) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles (all within a fume hood) |
| Weighing/Transfer (>1g) | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (all within a fume hood) |
| Solution Preparation | Double Nitrile Gloves, Lab Coat, Impervious Apron, Chemical Splash Goggles, Face Shield (all within a fume hood) |
| Minor Spill Cleanup (in hood) | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Major Spill Cleanup (outside hood) | Double Nitrile Gloves, Chemical Resistant Suit/Apron, Chemical Splash Goggles, Face Shield, Air-Purifying Respirator |
Section 3: Operational & Emergency Procedures
Trustworthy protocols are self-validating. By following these steps, you create a system that inherently minimizes risk.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Don all required PPE for the task.
-
Staging: Place all necessary equipment (spatulas, weigh paper, glassware, waste container) inside the fume hood before introducing the compound. This minimizes movement in and out of the containment area.
-
Weighing & Transfer: Open the primary container within the fume hood. Use a spatula to carefully transfer the desired amount of the powdered solid to a tared weigh boat or paper. Avoid any actions that could generate dust, such as dropping or tapping the container.
-
Solution Preparation: Add the weighed solid to the solvent in a suitable flask or beaker within the fume hood. If the dissolution is exothermic, add the solid slowly to the solvent.
-
Immediate Cleanup: As soon as the transfer is complete, gently wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth and any contaminated weigh paper into a designated solid waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands and any exposed skin thoroughly with soap and water.[6][7][8]
Spill Management
Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.
Spill Cleanup Procedure:
-
Evacuate & Alert: Alert others in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.
-
Don PPE: Wear the appropriate PPE as listed in the table above for a major spill.
-
Contain & Neutralize: For a solid powder spill, carefully cover the material with an acid-neutralizing absorbent powder.[12] This both contains the dust and neutralizes the acidic nature of the hydrochloride.
-
Collect: Once the material is fully absorbed and neutralized, carefully sweep or scoop the mixture into a clearly labeled, sealed container for hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[5][8]
Section 4: Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination.[13]
-
Waste Segregation: All materials contaminated with 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride must be treated as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated consumables (weigh paper, pipette tips, gloves, absorbent pads).
-
Empty primary containers.
-
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Never mix this waste stream with other incompatible chemicals.[14]
-
Disposal Protocol:
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect aqueous solutions in a dedicated, labeled hazardous waste container.
-
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][15] The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[5][14]
By adhering to this comprehensive guide, researchers can confidently handle 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, ensuring both personal safety and the integrity of their scientific work.
References
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4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information.[Link]
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Material Safety Data Sheet for 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Cole-Parmer.[Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). ACS Publications - Organic Letters.[Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, PMC.[Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances.[Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
